Delavirdine Mesylate
Description
This compound is a mesylate salt form of delavirdine, a synthetic, non-nucleoside reverse transcriptase inhibitor. In combination with other anti-retroviral drugs, this agent has been shown to reduce HIV viral load and increase CD4 leukocyte counts in patients. As an inhibitor of the cytochrome P450 system, delavirdine may result in increased serum levels of co-administered protease inhibitors metabolized by the cytochrome P450 system.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1997 and has 1 investigational indication.
See also: Delavirdine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methanesulfonic acid;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3S.CH4O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20;1-5(2,3)4/h4-8,13-15,24-26H,9-12H2,1-3H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPNHSOMXMALDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136817-59-9 (Parent) | |
| Record name | Delavirdine mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147221930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701017136 | |
| Record name | 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water: 2,942 mg/mL @ pH 1; 295 ug/mL @ pH 2; 0.81 ug/mL @ pH 7 | |
| Record name | DELAVIRDINE MESYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 2.6X10-15 mm Hg @ 25 °C /Estimated/ /Delavirdine/ | |
| Record name | DELAVIRDINE MESYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to tan crystalline powder | |
CAS No. |
147221-93-0 | |
| Record name | Delavirdine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147221-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delavirdine mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147221930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-[(1-Methylethyl)amino]-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-piperazine monomethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELAVIRDINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421105KRQE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DELAVIRDINE MESYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 226-228 °C /Delavirdine/ | |
| Record name | DELAVIRDINE MESYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Delavirdine Mesylate's Mechanism of Action on HIV-1 Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delavirdine Mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a role in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides an in-depth exploration of the molecular mechanisms by which Delavirdine inhibits HIV-1 reverse transcriptase (RT), the viral enzyme essential for converting the viral RNA genome into DNA. The guide details the allosteric binding of Delavirdine to a hydrophobic pocket adjacent to the enzyme's active site, leading to conformational changes that disrupt its catalytic function. Furthermore, this document outlines the common resistance mutations that diminish the drug's efficacy, presents quantitative data on its inhibitory activity, and provides detailed protocols for key experimental procedures used to study its mechanism of action.
Introduction
Delavirdine is a synthetic, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents to treat HIV-1 infection. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and act as chain terminators, NNRTIs like Delavirdine employ a non-competitive mechanism of inhibition. They bind to a distinct site on the HIV-1 reverse transcriptase, inducing a conformational change that renders the enzyme inactive. This guide will focus on the specific molecular interactions and kinetic parameters that define Delavirdine's inhibitory action on HIV-1 RT.
Mechanism of Action
Delavirdine inhibits the RNA- and DNA-dependent DNA polymerase activity of HIV-1 reverse transcriptase by binding to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. This binding is allosteric, meaning it occurs at a site other than the enzyme's active site.[1]
The binding of Delavirdine to this pocket induces a conformational change in the three-dimensional structure of the reverse transcriptase. This structural alteration distorts the positions of the catalytic aspartate residues (Asp110, Asp185, and Asp186) within the active site, thereby preventing the proper binding of the natural deoxynucleoside triphosphate (dNTP) substrates and the primer-template complex. Consequently, the enzyme is unable to catalyze the formation of phosphodiester bonds, halting DNA synthesis.
Signaling Pathway of Inhibition
The following diagram illustrates the allosteric inhibition of HIV-1 RT by Delavirdine.
Resistance to Delavirdine
The clinical efficacy of Delavirdine can be compromised by the emergence of drug-resistant strains of HIV-1. Resistance is primarily associated with specific amino acid substitutions within the NNRTI-binding pocket of the reverse transcriptase. These mutations can reduce the binding affinity of Delavirdine to the enzyme.
The most common mutations conferring resistance to Delavirdine include:
-
K103N: This mutation involves the substitution of lysine (K) with asparagine (N) at codon 103.[2]
-
Y181C: This mutation involves the substitution of tyrosine (Y) with cysteine (C) at codon 181.[3]
-
P236L: A less common mutation where proline (P) is replaced by leucine (L) at codon 236.[2]
The presence of one or more of these mutations can significantly increase the concentration of Delavirdine required to inhibit viral replication.
Quantitative Analysis of Delavirdine Inhibition
The inhibitory potency of Delavirdine is quantified using several key parameters, including the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through enzymatic assays and provide a measure of the drug's effectiveness against both wild-type and mutant forms of HIV-1 RT.
| HIV-1 RT Variant | IC50 (µM) | Fold Change in IC50 | Ki (µM) | Reference |
| Wild-Type | 0.022 (median) | - | 8 (nM) | [4] |
| K103N | > 1.0 | > 45 | N/A | [4] |
| Y181C | > 1.0 | > 45 | N/A | [4] |
| K103N + Y181C | 5.365 (median) | ~244 | N/A | [4] |
| P236L | > 1.0 | > 45 | N/A | [4] |
Note: "N/A" indicates that the data was not available in the cited sources. The fold change is calculated relative to the wild-type IC50.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of Delavirdine against HIV-1 RT.
Experimental Workflow:
References
- 1. youtube.com [youtube.com]
- 2. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of different human immunodeficiency virus type 1 reverse transcriptases resistant to human immunodeficiency virus type 1-specific reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. intronbio.com:6001 [intronbio.com:6001]
Delavirdine Mesylate Binding Site and Hydrophobic Pocket on the p66 Subunit of HIV-1 Reverse Transcriptase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site of Delavirdine Mesylate on the p66 subunit of HIV-1 reverse transcriptase (RT), with a specific focus on the hydrophobic pocket that accommodates this non-nucleoside reverse transcriptase inhibitor (NNRTI). This document details the key amino acid residues involved in the interaction, presents quantitative data on binding and resistance, outlines relevant experimental methodologies, and provides visualizations of key processes.
The Delavirdine Binding Site: A Hydrophobic Haven
Delavirdine, a bis(heteroaryl)piperazine (BHAP) compound, binds to a hydrophobic, allosteric pocket on the p66 subunit of HIV-1 RT.[1][2] This pocket is located approximately 10 Å from the polymerase active site and is not present in the unliganded enzyme. The binding of Delavirdine induces a conformational change in the enzyme, creating the pocket and rendering the enzyme inactive.[2]
The binding of Delavirdine is primarily characterized by hydrophobic interactions.[1] Key to the stability of the RT-Delavirdine complex are hydrogen bonding to the main chain of Lysine 103 (K103) and extensive hydrophobic interactions between the indole ring of Delavirdine and Proline 236 (P236).[2]
The amino acid residues that constitute the Delavirdine binding pocket are located within the palm and thumb subdomains of the p66 subunit.[3] The entrance to this pocket is formed by residues from both the p66 and p51 subunits, including Leucine 100 (L100), Lysine 101 (K101), K103, Valine 179 (V179), and Tyrosine 181 (Y181) from p66, and Glutamic acid 138 (E138) from p51.[2]
Quantitative Analysis of Delavirdine Binding and Resistance
The efficacy of Delavirdine is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the viral reverse transcriptase activity. Mutations within the binding pocket can significantly alter the IC50, leading to drug resistance.
| HIV-1 RT Status | Mutation(s) | Median IC50 (µM) | Fold Change in IC50 | Reference |
| Wild-Type | - | 0.022 | - | [4] |
| Patient Isolates (Baseline) | - | 0.022 (range: 0.01 - 0.132) | - | [4] |
| Patient Isolates (Week 8 of Monotherapy) | Various | 5.365 (range: 0.01 - 27.53) | >240 (median) | [4] |
| Delavirdine Monotherapy | K103N and/or Y181C | Not specified | Confer NNRTI cross-resistance | [4] |
| In vitro Selection | P236L | Not specified | Confers high-level Delavirdine resistance but hypersensitivity to other NNRTIs | [4][5] |
| Clinical Isolates with K103Q polymorphism | K103Q | 0.095 | ~4.3 | [4] |
Experimental Protocols
The characterization of the Delavirdine binding site and the identification of resistance mutations have been largely dependent on two key experimental techniques: X-ray crystallography and site-directed mutagenesis.
X-ray Crystallography of the HIV-1 RT-Delavirdine Complex
The three-dimensional structure of HIV-1 RT in complex with Delavirdine (U-90152) has been determined to a resolution of 2.2 Å.[1] The following is a generalized protocol for such an experiment:
-
Protein Expression and Purification: The p66 and p51 subunits of HIV-1 RT are expressed in E. coli and purified to homogeneity. The heterodimer is then reconstituted.
-
Crystallization: The purified RT heterodimer is co-crystallized with this compound. Crystals are typically grown using the hanging drop vapor diffusion method. Crystallization conditions often require the presence of an NNRTI to stabilize the enzyme's conformation.[1]
-
Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved using molecular replacement, using a previously determined RT structure as a search model. The model is then refined against the collected diffraction data to yield the final atomic coordinates.[1]
Site-Directed Mutagenesis to Identify Resistance Mutations
Site-directed mutagenesis is employed to introduce specific amino acid changes into the p66 subunit to study their effect on Delavirdine binding and viral replication.
-
Primer Design: Primers containing the desired mutation are designed to be complementary to the template DNA (a plasmid containing the HIV-1 RT gene).
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.
-
Template DNA Digestion: The parental, non-mutated template DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid).
-
Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.
-
Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the presence of the desired mutation.
-
Phenotypic Analysis: The mutated RT is then expressed, and its susceptibility to Delavirdine is determined using enzymatic assays to calculate the IC50 value.[4]
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate important aspects of Delavirdine's interaction with HIV-1 RT.
References
- 1. pnas.org [pnas.org]
- 2. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the binding site for nonnucleoside inhibitors of the reverse transcriptase of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P236L Delavirdine-Resistant Human Immunodeficiency Virus Type 1 Mutant Is Replication Defective and Demonstrates Alterations in both RNA 5′-End- and DNA 3′-End-Directed RNase H Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis and Purification of Delavirdine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the combination therapy for HIV-1 infections. This technical guide provides a comprehensive overview of the chemical synthesis and purification of its mesylate salt, Delavirdine Mesylate. The synthesis is a multi-step process involving the preparation of two key intermediates: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine and 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid. These intermediates are subsequently coupled to form Delavirdine, which is then converted to its mesylate salt to enhance its pharmaceutical properties. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes a validated High-Performance Liquid Chromatography (HPLC) method for purity analysis. Furthermore, a diagram of Delavirdine's mechanism of action is provided to illustrate its role as an HIV-1 reverse transcriptase inhibitor.
Introduction
Delavirdine operates by binding directly to a hydrophobic pocket within the p66 subunit of the HIV-1 reverse transcriptase enzyme.[1][2] This binding allosterically inhibits the enzyme's polymerase activity, preventing the conversion of viral RNA into DNA, a crucial step in the viral replication cycle. The synthesis of this compound is a convergent process, culminating in the formation of the final active pharmaceutical ingredient (API). A notable synthetic approach, detailed in Chinese patent CN102675284A, reports a total yield of 34%, a significant improvement over previously reported methods.[3]
Chemical Synthesis
The synthesis of this compound can be logically divided into three main stages:
-
Synthesis of Intermediate I: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine.
-
Synthesis of Intermediate II: 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid.
-
Condensation of Intermediates I and II to form Delavirdine and its subsequent conversion to this compound.
A logical workflow for the synthesis is presented below:
Synthesis of Intermediate I: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine
This intermediate is synthesized from 2-chloro-3-aminopyridine in a two-step process.
Step 1: Synthesis of 2-chloro-3-[(1-methylethyl)amino]pyridine
-
Protocol: 2-chloro-3-aminopyridine undergoes a nucleophilic addition reaction with acetone in an acidic environment, followed by reduction with a metal hydride agent such as sodium cyanoborohydride to yield 2-chloro-3-[(1-methylethyl)amino]pyridine.[3]
Step 2: Synthesis of 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate I)
-
Protocol: A mixture of 2-chloro-3-[(1-methylethyl)amino]pyridine and anhydrous piperazine (in a molar ratio of 1:6 to 1:12) is heated to reflux. The resulting product, Intermediate I, is isolated and purified.[3]
| Parameter | Value | Reference |
| Molar Ratio (2-chloro-3-[(1-methylethyl)amino]pyridine:Piperazine) | 1:6 - 1:12 | [3] |
| Reaction | Reflux | [3] |
Table 1: Reaction Parameters for the Synthesis of Intermediate I.
Synthesis of Intermediate II: 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid
The synthesis of Intermediate II begins with ethyl 5-nitroindole-2-carboxylate and proceeds through a three-step sequence.
Step 1: Hydrolysis of Ethyl 5-nitroindole-2-carboxylate
-
Protocol: Ethyl 5-nitroindole-2-carboxylate is hydrolyzed under alkaline conditions to yield 5-nitroindole-2-carboxylic acid.[3]
Step 2: Reduction of 5-nitroindole-2-carboxylic acid
-
Protocol: The nitro group of 5-nitroindole-2-carboxylic acid is reduced to an amino group using a reducing agent such as Raney Nickel and hydrogen gas at normal temperature and pressure to give 5-aminoindole-2-carboxylic acid.[3]
Step 3: Sulfonylation of 5-aminoindole-2-carboxylic acid
-
Protocol: 5-aminoindole-2-carboxylic acid is reacted with methanesulfonyl chloride in a suitable solvent to produce 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate II).[3]
Condensation and Salt Formation
Step 1: Formation of 5-[(methylsulfonyl)amino]-indole-2-acyl chloride
-
Protocol: Intermediate II is treated with thionyl chloride to form the corresponding acyl chloride.[3]
Step 2: Condensation to form Delavirdine
-
Protocol: A solution of 14.1 g (0.064 mol) of Intermediate I in 250 mL of anhydrous dichloromethane is prepared in a 500 mL three-necked flask. Triethylamine (12.5 mL, 0.09 mol) is added, and the mixture is cooled to 0°C. A dichloromethane solution of 5-[(methylsulfonyl)amino]-indole-2-acyl chloride is added dropwise with stirring. The reaction is maintained at 0°C for 8 hours.[3] After the reaction is complete, the mixture is washed successively with a dilute acid solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield a light yellow solid. The crude product is recrystallized from ethyl acetate/hexane to give Delavirdine as a white solid.[3]
| Parameter | Value | Reference |
| Molar Ratio (Intermediate I : Intermediate II acyl chloride) | 1 : 1.1 (approx.) | [3] |
| Temperature | 0 °C | [3] |
| Reaction Time | 8 hours | [3] |
| Yield | 63% | [3] |
Table 2: Reaction Parameters for the Synthesis of Delavirdine.
Step 3: Formation of this compound
-
Protocol: 10.0 g (21.9 mmol) of Delavirdine is placed in a 250 mL round-bottomed flask with 5 mL of methanol and stirred. The mixture is heated in a 64°C water bath, and 1.56 mL of methanesulfonic acid is added dropwise. The methanol is gradually evaporated, and hot acetone is added when the solution becomes turbid, leading to the precipitation of a large amount of white solid. The solid is collected by filtration and washed with acetone to yield 10.0 g of this compound.[3]
| Parameter | Value | Reference |
| Yield | 80% | [3] |
| Melting Point | 217-219 °C | [3] |
Table 3: Parameters for the Formation of this compound.
Purification
The purification of Delavirdine and its mesylate salt is crucial to ensure the high purity required for pharmaceutical applications.
Recrystallization of Delavirdine
-
Protocol: The crude Delavirdine solid is dissolved in a minimal amount of hot ethyl acetate. Normal hexane is then added until the solution becomes turbid. The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation. The resulting white crystals are collected by vacuum filtration, washed with cold hexane, and dried under vacuum.[3]
Purification of this compound
-
Protocol: The precipitated this compound from the salt formation step is collected by filtration and washed with acetone to remove any unreacted starting materials and byproducts.[3] Further purification can be achieved by recrystallization from appropriate solvents. It is important to note that this compound can exist in different crystalline forms, and the choice of solvent and crystallization conditions can influence the resulting polymorph.[4]
Analytical Method for Purity Determination
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for determining the purity of this compound and for identifying any potential impurities.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection | UV spectrophotometer at an appropriate wavelength |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | Typically 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Table 4: General RP-HPLC Parameters for the Analysis of this compound.
-
Validation Parameters: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Mechanism of Action
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase enzyme.
Delavirdine binds to a non-catalytic, allosteric site on the p66 subunit of HIV-1 reverse transcriptase, known as the hydrophobic pocket.[1][2] This binding induces a conformational change in the enzyme, which distorts the catalytic site and inhibits its function. Consequently, the enzyme is unable to catalyze the conversion of the viral RNA genome into double-stranded DNA, a critical step for the integration of the viral genetic material into the host cell's genome and subsequent viral replication.
Conclusion
This technical guide has outlined a comprehensive and detailed approach to the chemical synthesis and purification of this compound. The provided experimental protocols, based on available literature, offer a solid foundation for researchers and drug development professionals. The successful synthesis relies on the careful execution of each step, with particular attention to reaction conditions and purification techniques to ensure a high-purity final product. The included analytical method provides a framework for the quality control of this compound. Understanding the mechanism of action of Delavirdine is fundamental to its application as an antiretroviral agent. This guide serves as a valuable resource for the scientific community engaged in the development and manufacturing of this important therapeutic agent.
References
Synthesis of Delavirdine Mesylate Analogs for Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of Delavirdine Mesylate analogs. Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] The exploration of its analogs is crucial for understanding the structural requirements for potent anti-HIV activity, improving efficacy against resistant strains, and optimizing pharmacokinetic properties.
Introduction to Delavirdine and its Mechanism of Action
Delavirdine functions by binding directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the replication of the virus.[2] This binding is allosteric, meaning it occurs at a site distinct from the active site for nucleosides. The binding of Delavirdine induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA. This mechanism is characteristic of the NNRTI class of antiretroviral drugs.[2] The clinical use of Delavirdine, however, can be limited by the emergence of drug-resistant viral strains and a relatively short serum half-life, necessitating the development of novel analogs with improved therapeutic profiles.[3]
Structure-Activity Relationship (SAR) of Delavirdine Analogs
The core structure of Delavirdine consists of a central piperazine ring linking an indole moiety and a substituted pyridine ring. SAR studies on Delavirdine analogs have revealed several key structural features that influence its antiretroviral activity. Modifications to these core components have led to the identification of analogs with varying potencies.
A study focused on the synthesis and evaluation of Delavirdine analogs where the indole ring was replaced with various arylpyrrole moieties provided significant insights into the SAR of this class of compounds. The following table summarizes the anti-HIV-1 activity (EC50) of a series of these analogs in acutely infected MT4 cells.
| Compound ID | R | R1 | R2 | Anti-HIV-1 Activity (EC50, µM) |
| 1Aa | H | H | H | 0.23 |
| 1Ab | 4-Cl | H | H | 0.51 |
| 1Ac | 4-F | H | H | 0.39 |
| 1Ad | H | H | NH2 | 1.1 |
| 1Ae | 4-Cl | H | NH2 | 2.5 |
| 1Af | 4-F | H | NH2 | 1.8 |
| 1Ag | H | H | OH | >10 |
| 1Ba | H | Me | H | 0.45 |
| 1Bb | 4-Cl | Me | H | 0.88 |
| 1Bc | 4-F | Me | H | 0.62 |
| 1Bd | H | Me | NH2 | 3.2 |
| 1Be | 4-Cl | Me | NH2 | 5.1 |
| 1Bf | 4-F | Me | NH2 | 4.3 |
| 1Bg | H | Me | OH | >10 |
Data extracted from "Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties."[3][4]
Key SAR Insights:
-
Arylpyrrole Substitution: The unsubstituted arylpyrrole analog (1Aa ) demonstrated the most potent activity in this series.
-
Effect of Halogen Substitution: The introduction of a chloro (1Ab ) or fluoro (1Ac ) group at the 4-position of the phenyl ring of the arylpyrrole moiety resulted in a slight decrease in activity compared to the unsubstituted analog.
-
Amino Group Introduction: Conversion of the nitro group to an amino group (e.g., 1Ad , 1Ae , 1Af ) led to a significant reduction in anti-HIV-1 potency.
-
Hydroxyl Group Introduction: The presence of a hydroxyl group (1Ag , 1Bg ) resulted in a loss of antiviral activity.
-
N-Methylation of Pyrrole: N-methylation of the pyrrole ring (Series 1B ) generally resulted in a slight decrease in activity compared to their non-methylated counterparts (Series 1A ).
Experimental Protocols
This section provides detailed methodologies for the synthesis of Delavirdine analogs, focusing on the preparation of key intermediates and the final coupling reactions. The following protocols are based on established synthetic routes for Delavirdine and its derivatives.[3][5]
General Synthetic Scheme
The synthesis of Delavirdine analogs generally follows a convergent approach, involving the preparation of a substituted indole or analogous heterocyclic carboxylic acid and a substituted piperazine intermediate, followed by their coupling.
Caption: General synthetic workflow for Delavirdine analogs.
Synthesis of 5-Aryl-1H-pyrrole-2-carboxylic Acids (Example Intermediate)
-
Preparation of α-Cyano-γ-keto Esters: A mixture of an appropriate phenacyl bromide (1.0 eq), ethyl cyanoacetate (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous acetone is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-cyano-γ-keto ester.
-
Cyclization to form Arylpyrroles: The crude α-cyano-γ-keto ester is dissolved in diethyl ether, and dry HCl gas is bubbled through the solution for 30 minutes at 0°C. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with diethyl ether, and dried to afford the arylpyrrole ester.
-
Hydrolysis to Carboxylic Acid: The arylpyrrole ester (1.0 eq) is suspended in a 1:1 mixture of ethanol and 2N aqueous NaOH. The mixture is heated at reflux for 4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with 2N HCl. The precipitated solid is filtered, washed with water, and dried to yield the 5-aryl-1H-pyrrole-2-carboxylic acid.[3]
Synthesis of N-Isopropyl-N'-(pyridin-2-yl)piperazine (Key Intermediate)
-
Synthesis of 2-Chloro-3-[(1-methylethyl)amino]pyridine: 2-Chloro-3-aminopyridine is reacted with acetone in the presence of an acid catalyst, followed by reduction with a suitable reducing agent (e.g., sodium borohydride) to yield 2-chloro-3-[(1-methylethyl)amino]pyridine.[5]
-
Reaction with Piperazine: A mixture of 2-chloro-3-[(1-methylethyl)amino]pyridine (1.0 eq) and excess anhydrous piperazine (6-12 eq) is heated at reflux for 24 hours. The reaction mixture is cooled, and toluene is added. The mixture is filtered to remove solids, and the filtrate is washed with water after pH adjustment. The organic layer is dried and concentrated to yield 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine.[5]
Final Coupling to Synthesize Delavirdine Analogs
-
Amide Bond Formation: To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous THF, 1,1'-carbonyldiimidazole (CDI) (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour.[3]
-
The piperazine intermediate (1.0 eq) dissolved in THF is then added to the reaction mixture. The reaction is stirred for 12 hours at room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the final Delavirdine analog.[3]
Anti-HIV-1 Assay Protocol
The anti-HIV-1 activity of the synthesized analogs is typically evaluated in cell-based assays.
-
Cell Culture: MT-4 cells are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Virus Infection: Cells are infected with the HIV-1 (IIIB) strain at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.
-
Activity Measurement: After 5 days of incubation at 37°C, the amount of viral replication is quantified by measuring the level of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration required to inhibit viral replication by 50%.
Mechanism of Action and Resistance Pathway
Delavirdine and its analogs inhibit HIV-1 replication by binding to the NNRTI binding pocket of the reverse transcriptase enzyme. This binding event prevents the enzyme from carrying out its function of converting viral RNA to DNA, a crucial step in the viral life cycle.
Caption: Mechanism of action of Delavirdine analogs and the pathway to drug resistance.
Mutations in the NNRTI binding pocket, such as K103N and Y181C, can reduce the binding affinity of Delavirdine and other NNRTIs, leading to drug resistance.[1] The development of new analogs with activity against these resistant strains is a key objective of SAR studies.
Conclusion
The synthesis and SAR evaluation of this compound analogs remain a critical area of research in the quest for more effective anti-HIV therapies. The methodologies and data presented in this guide provide a framework for the rational design and development of novel NNRTIs. By systematically modifying the core structure of Delavirdine and assessing the biological activity of the resulting analogs, researchers can identify compounds with improved potency, broader activity against resistant strains, and more favorable pharmacokinetic profiles, ultimately contributing to the advancement of HIV treatment.
References
- 1. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]
In Vitro Antiviral Efficacy of Delavirdine Mesylate Against HIV-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of Delavirdine Mesylate against Human Immunodeficiency Virus Type 1 (HIV-1). Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a role in combination antiretroviral therapy. This document details its mechanism of action, summarizes key quantitative efficacy data, and outlines the experimental protocols used for its in vitro evaluation.
Mechanism of Action
This compound is a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[1][2][3][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Delavirdine does not require intracellular phosphorylation to become active. It binds directly to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, a site distinct from the active site for nucleoside binding.[3][5] This allosteric binding induces a conformational change in the enzyme, disrupting the catalytic site and blocking both RNA-dependent and DNA-dependent DNA polymerase activities.[2][3][4] Consequently, this action prevents the conversion of viral RNA into proviral DNA, a critical step in the HIV-1 replication cycle. It is important to note that Delavirdine does not inhibit human DNA polymerases α, γ, or δ, nor is it active against HIV-2 RT.[2]
Mechanism of this compound Action on HIV-1 Reverse Transcriptase.
Quantitative Data Summary
The in vitro anti-HIV-1 activity of Delavirdine has been evaluated in various cell-based assays using both laboratory-adapted strains and clinical isolates of the virus.[1][4][6] The potency of the drug is typically expressed as the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90), which represent the drug concentrations required to inhibit viral replication by 50% and 90%, respectively.
| HIV-1 Isolate Type | Number of Isolates (n) | IC50 (µM) | IC90 (µM) |
| Laboratory Isolates | 5 | 0.005 - 0.030 | 0.04 - 0.10 |
| Clinical Isolates | 74 | Mean: 0.038 (Range: 0.001 - 0.69) | 0.05 - 0.10 (for n=24) |
Table 1: Summary of In Vitro Antiviral Activity of this compound against HIV-1 Strains. Data compiled from multiple studies.[1][2][4][6]
Experimental Protocols
The in vitro antiviral activity of this compound is assessed through various cell-based assays that measure the inhibition of HIV-1 replication in the presence of the drug. The general workflow involves infecting susceptible human cell lines with HIV-1 and quantifying viral replication at different drug concentrations.
General Experimental Workflow for In Vitro Anti-HIV-1 Drug Susceptibility Testing.
Cell Lines and Virus Strains
-
Cell Lines: A variety of human cell lines are used to assess antiviral activity. These include lymphoblastic cell lines (e.g., H9, MT-4), monocytic cell lines, and peripheral blood mononuclear cells (PBMCs).[2][4] Additionally, engineered cell lines like TZM-bl, which contain HIV-1 LTR-driven reporter genes (luciferase), are commonly used for high-throughput screening.[1][3]
-
Virus Strains: The assays are conducted using both laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) and a panel of clinical isolates obtained from HIV-1 infected individuals to ensure the relevance of the findings.
Common Assay Methodologies
-
p24 Antigen Capture ELISA: This assay quantifies the concentration of the HIV-1 p24 core antigen in the supernatant of infected cell cultures.[5] A reduction in the p24 level in treated cells compared to untreated controls indicates antiviral activity. The assay involves capturing the p24 antigen between two layers of anti-p24 antibodies, with a final detection step involving an enzyme-linked secondary antibody that produces a colorimetric signal.[5]
-
Reverse Transcriptase (RT) Activity Assay: This method measures the activity of the reverse transcriptase enzyme in the culture supernatant, which correlates with the number of viral particles. The assay typically provides an exogenous template and primers, and the RT activity is determined by the incorporation of labeled nucleotides into newly synthesized DNA, which can be measured colorimetrically or through qPCR-based methods.[7][8]
-
TZM-bl Reporter Gene Assay: This is a highly sensitive and widely used assay for quantifying HIV-1 infection.[1][3] The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4, making it susceptible to a broad range of HIV-1 strains.[2] These cells also contain integrated firefly luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.[1] Upon successful infection and the production of the viral Tat protein, the LTR is activated, leading to the expression of the reporter genes. The antiviral activity is measured as a reduction in luciferase activity (luminescence) in the presence of the drug.[1][3]
Data Analysis
For each assay, the percentage of viral inhibition is calculated at various concentrations of Delavirdine. These data are then used to generate a dose-response curve, from which the IC50 and IC90 values are determined using non-linear regression analysis.
Resistance
As with other NNRTIs, resistant HIV-1 strains can emerge rapidly when Delavirdine is used as monotherapy.[1] Mutations in the reverse transcriptase gene, particularly at positions K103N and P236L, have been associated with Delavirdine resistance.[9] The K103N mutation, for instance, can confer cross-resistance to other NNRTIs.[9] Therefore, Delavirdine should always be administered in combination with other active antiretroviral agents.[1]
Conclusion
This compound demonstrates potent in vitro activity against a range of HIV-1 laboratory and clinical isolates. Its mechanism as a specific, non-competitive inhibitor of reverse transcriptase is well-characterized. The quantitative data from various cell-based assays confirm its efficacy in inhibiting viral replication at low micromolar concentrations. Understanding the experimental protocols and the potential for resistance is crucial for its appropriate application in research and clinical settings as part of a comprehensive antiretroviral strategy.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. ablinc.com [ablinc.com]
- 6. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients [mdpi.com]
- 8. PERT Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of Delavirdine: A Bisheteroarylpiperazine NNRTI
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Delavirdine (DLV), marketed under the brand name Rescriptor, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the bisheteroarylpiperazine (BHAP) class of compounds.[1][2] It was approved by the U.S. Food and Drug Administration (FDA) in 1997 for the treatment of HIV-1 infection in combination with other antiretroviral agents.[3] Delavirdine functions by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication, thereby inhibiting its function allosterically.[4][5] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, preclinical and clinical evaluation, and structure-activity relationships of Delavirdine. Detailed experimental protocols for key assays are provided, along with a summary of critical quantitative data in tabular format and visualizations of key pathways and processes.
Introduction to HIV and the Role of Reverse Transcriptase
Human Immunodeficiency Virus (HIV) is a retrovirus that primarily infects vital cells of the human immune system, such as helper T cells (specifically CD4+ T cells), macrophages, and dendritic cells.[6] The lifecycle of HIV involves several key steps, including binding and fusion to the host cell, reverse transcription of its RNA genome into DNA, integration of the viral DNA into the host genome, transcription and translation of viral proteins, assembly of new virions, and budding from the host cell.[6]
A crucial enzyme in this lifecycle is reverse transcriptase (RT), which catalyzes the conversion of the single-stranded viral RNA into double-stranded DNA.[2] This process is a hallmark of retroviruses and a prime target for antiretroviral therapy.[2] Inhibitors of reverse transcriptase are broadly categorized into two main classes: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[6] Delavirdine falls into the latter category.
The Discovery of Delavirdine as a Bisheteroarylpiperazine NNRTI
Delavirdine emerged from a class of compounds known as bis(heteroaryl)piperazines (BHAPs).[1][2] The development of these compounds as anti-HIV agents was a significant step in the evolution of NNRTIs.[2]
Mechanism of Action
Delavirdine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[7] It binds to a specific, allosteric, hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[4] This binding induces a conformational change in the enzyme, which distorts the catalytic site and inhibits the polymerase activity, thereby preventing the conversion of viral RNA into DNA.[7] A key characteristic of NNRTIs, including Delavirdine, is their high specificity for HIV-1 RT; they do not inhibit HIV-2 RT or human DNA polymerases.[7]
Signaling Pathway: HIV-1 Lifecycle and Inhibition by Delavirdine
Caption: HIV-1 lifecycle and the inhibitory action of Delavirdine on reverse transcriptase.
Preclinical Development
In Vitro Antiviral Activity
Delavirdine demonstrated potent and selective activity against HIV-1 in various cell-based assays. The 50% inhibitory concentration (IC50) for laboratory strains of HIV-1 typically ranged from 0.005 to 0.030 µM.[8] For clinical isolates, the mean IC50 was approximately 0.038 µM.[8]
| HIV-1 Strain | IC50 (µM) | IC90 (µM) | Reference |
| Laboratory Isolates (N=5) | 0.005 - 0.030 | 0.04 - 0.10 | [8] |
| Clinical Isolates (N=74) | 0.038 (mean) | 0.05 - 0.10 | [8] |
| ACTG 260 Baseline Isolates | 0.022 (median) | Not Reported | [9] |
Resistance Profile
A significant challenge with NNRTIs is the rapid development of resistance. For Delavirdine, mutations in the reverse transcriptase gene can lead to reduced susceptibility. The most common mutations observed in patients receiving Delavirdine monotherapy were K103N and Y181C.[9] The P236L mutation, which confers resistance to Delavirdine but can increase susceptibility to other NNRTIs, was observed less frequently.[9]
| RT Mutation | Effect on Delavirdine Susceptibility | Cross-Resistance | Reference |
| K103N | Resistance | Cross-resistance to other NNRTIs | [9] |
| Y181C | Resistance | Cross-resistance to other NNRTIs | [9] |
| P236L | Resistance | Hypersensitivity to other NNRTIs | [9] |
| V106A | Resistance | - | [9] |
Pharmacokinetics and Metabolism
Delavirdine is rapidly absorbed after oral administration.[7] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) enzyme, with some contribution from CYP2D6.[8] The major metabolic pathways are N-dealkylation and pyridine hydroxylation.[8] Delavirdine is also an inhibitor of CYP3A4, which can lead to drug-drug interactions.[10]
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability (tablet vs. solution) | ~85% | [8] |
| Protein Binding | ~98% | [7] |
| Mean Half-life (400 mg TID) | 5.8 hours (range: 2-11 hours) | [8] |
| Cmax (400 mg TID, steady state) | 35 ± 20 µM | [8] |
| AUC (400 mg TID, steady state) | 180 ± 100 µM·hr | [8] |
| Cmin (400 mg TID, steady state) | 15 ± 10 µM | [8] |
Clinical Development
Delavirdine was evaluated in several clinical trials, both as monotherapy and in combination with other antiretroviral agents.
Phase I/II Trials
The AIDS Clinical Trials Group (ACTG) 260 was a phase I/II trial of Delavirdine monotherapy.[9] This study demonstrated that while Delavirdine had initial antiviral activity, resistance developed rapidly in most subjects within 8 weeks.[9]
Phase III Trials
A large, randomized, double-blind, placebo-controlled phase III trial compared the combination of Delavirdine and zidovudine (AZT) to AZT alone in patients with HIV-1 infection.[2] The study showed a transient antiviral effect of the combination therapy, with resistance mutations detected in over 90% of subjects by week 12.[2] However, there were fewer AIDS-defining illnesses in the Delavirdine-AZT group compared to the AZT monotherapy group.[2]
Another study showed that in patients with advanced HIV infection, a triple therapy regimen of delavirdine with two NRTIs for one year significantly prolonged the time to virological failure compared to dual therapy.[4] After 50 weeks, 40% of patients on triple therapy had plasma HIV RNA levels below the limit of detection (<50 copies/ml), compared to only 6% on dual NRTI therapy.[11]
| Clinical Trial | Treatment Arms | Key Efficacy Outcomes | Reference |
| ACTG 260 (Phase I/II) | Delavirdine Monotherapy | Transient antiviral activity; rapid resistance development. | [9] |
| M/3331/0013B (Phase III) | Delavirdine + Zidovudine vs. Zidovudine | Transient antiviral effect; fewer AIDS-defining illnesses with combination therapy. | [2] |
| Combination Therapy Study | Triple Therapy (Delavirdine + 2 NRTIs) vs. Dual Therapy (2 NRTIs) | 40% vs. 6% with HIV RNA <50 copies/ml at 50 weeks. | [11] |
Structure-Activity Relationship (SAR)
The development of Delavirdine and other bisheteroarylpiperazine (BHAP) NNRTIs involved extensive structure-activity relationship (SAR) studies to optimize antiviral potency and metabolic stability.
Key Structural Features
The BHAP scaffold consists of a central piperazine ring linking two heteroaromatic systems, typically an indole and a pyridine.[2] Modifications to both the indole and pyridine moieties, as well as the piperazine linker, have been explored to enhance antiviral activity and overcome resistance.
Modifications to the Pyridine Ring
The major route of metabolism for Delavirdine is the oxidative N-dealkylation of the 3-isopropylamino substituent on the pyridine ring.[1] SAR studies have shown that replacing this group with a 3-tert-butylamino or a 3-alkoxy substituent can enhance metabolic stability while retaining inhibitory activity.[1]
Modifications to the Indole Ring
Substitution on the indole ring also plays a significant role in the activity and metabolic stability of BHAP compounds.[1] The 5-methanesulfonamido group on the indole of Delavirdine is a key feature contributing to its potency.[10]
Logical Relationship: Delavirdine Development Pathway
Caption: The logical progression of Delavirdine's development from lead identification to FDA approval.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT)18 template-primer
-
[³H]TTP (tritiated thymidine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂)
-
Test compound (Delavirdine) at various concentrations
-
EDTA solution (to stop the reaction)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of Delavirdine in the reaction buffer.
-
In a microtiter plate, combine the reaction buffer, poly(rA)-oligo(dT)18, and [³H]TTP.
-
Add the diluted Delavirdine or a vehicle control to the appropriate wells.
-
Initiate the reaction by adding recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding an EDTA solution.
-
Transfer the reaction mixture to a filter membrane to capture the radiolabeled DNA product.
-
Wash the filter to remove unincorporated [³H]TTP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each Delavirdine concentration and determine the IC50 value.
Cell-Based Anti-HIV Assay (MT-4 Cells)
This assay determines the antiviral activity of a compound in a cell culture system. MT-4 cells, a human T-cell line, are highly susceptible to HIV-1 infection and exhibit a clear cytopathic effect (CPE).[12]
Materials:
-
MT-4 cells
-
HIV-1 viral stock
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
Test compound (Delavirdine) at various concentrations
-
Reagents for measuring cell viability (e.g., MTT or a similar tetrazolium salt) or viral antigen expression (e.g., immunofluorescence).[12][13]
Procedure:
-
Seed MT-4 cells in a 96-well microtiter plate.
-
Prepare serial dilutions of Delavirdine in the cell culture medium.
-
Add the diluted Delavirdine to the wells containing the MT-4 cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Include uninfected control wells and infected, untreated control wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.
-
Assess the antiviral effect by:
-
Measuring Cell Viability: Add a cell viability reagent (e.g., MTT) and measure the absorbance, which correlates with the number of viable cells.
-
Observing Cytopathic Effect (CPE): Microscopically examine the cells for signs of virus-induced cell death, such as syncytia formation or inhibition of cell clustering.[12]
-
Quantifying Viral Antigen Expression: Use immunofluorescence or flow cytometry to detect the presence of viral antigens in the cells.[13]
-
-
Calculate the percent protection from CPE or inhibition of viral replication for each Delavirdine concentration and determine the EC50 (50% effective concentration).
Experimental Workflow: In Vitro Evaluation of an NNRTI
Caption: A typical experimental workflow for the in vitro evaluation of a non-nucleoside reverse transcriptase inhibitor.
Conclusion
Delavirdine represents an important milestone in the development of NNRTIs for the treatment of HIV-1 infection. As a member of the bisheteroarylpiperazine class, its discovery and development provided valuable insights into the mechanism of allosteric inhibition of HIV-1 reverse transcriptase and the challenges of drug resistance. While its clinical use has been limited by a complex drug interaction profile and the availability of newer NNRTIs with more convenient dosing schedules and improved resistance profiles, the study of Delavirdine has significantly contributed to the fundamental understanding of NNRTI action and has informed the design of subsequent generations of these critical antiretroviral agents. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of antiviral drug discovery and development.
References
- 1. Delavirdine in combination with zidovudine in treatment of human immunodeficiency virus type 1-infected patients: evaluation of efficacy and emergence of viral resistance in a randomized, comparative phase III trial. The M/3331/0013B Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delavirdine in Combination with Zidovudine in Treatment of Human Immunodeficiency Virus Type 1-Infected Patients: Evaluation of Efficacy and Emergence of Viral Resistance in a Randomized, Comparative Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hivdb.stanford.edu [hivdb.stanford.edu]
- 4. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journalirjpac.com [journalirjpac.com]
- 7. researchgate.net [researchgate.net]
- 8. jove.com [jove.com]
- 9. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Delavirdine Mesylate: A Technical Guide to its Crystalline Forms and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delavirdine mesylate, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the treatment of HIV-1. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they can significantly influence its bioavailability, stability, and manufacturability. This technical guide provides a comprehensive overview of the known crystalline and amorphous forms of this compound. While detailed single-crystal structure data is not publicly available, this document synthesizes information from published literature and patents to describe the various polymorphic and solvated forms, their methods of preparation, and the analytical techniques employed for their characterization.
Introduction
Delavirdine, as the mesylate salt, has been identified to exist in multiple solid-state forms.[1][2] The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. Therefore, a thorough understanding and control of the polymorphic landscape of this compound are essential for ensuring consistent drug product quality and performance.
This guide details the known anhydrous polymorphs, solvated crystalline forms, and the amorphous phase of this compound. It also outlines the experimental methodologies used for their preparation and characterization.
Known Crystalline and Amorphous Forms
Research has identified at least seven crystalline forms and a stable amorphous form of this compound.[1] These include two anhydrous polymorphic forms, several solvated forms (pseudopolymorphs), and an amorphous phase.
Anhydrous Polymorphic Forms
Two anhydrous polymorphic forms of this compound have been designated as Form VIII (U-90152S) and Form XI (U-90152T).[1] Solid-state NMR studies suggest that both Form VIII and Form XI may contain one molecule per asymmetric unit and that the Delavirdine molecule may adopt a similar conformation in both forms.[3]
Solvated Crystalline Forms (Pseudopolymorphs)
Several solvated crystalline forms of this compound have been reported, including:
-
Hydrates: Form VI and Form XIV are identified as hydrated forms.[1]
-
Ethanol Solvate: Form VII is an ethanol solvate.[1]
-
Acetonitrile Solvate: Form XIII is an acetonitrile solvate.[1]
-
Methanol/Acetone Solvate: Form XII is a solvate formed from a mixture of methanol and acetone.[1] Solid-state NMR analysis indicates that Form XII may consist of two molecules per asymmetric unit.[3]
Amorphous Form
A stable amorphous form, designated as Form V, has also been identified.[3] The amorphous form is characterized by a lack of long-range molecular order. Solid-state NMR suggests that the Delavirdine molecules in the amorphous form may exist in a variety of conformations.[3]
Data Presentation
Due to the absence of publicly available single-crystal X-ray diffraction data, a table of crystallographic parameters cannot be provided. However, the known forms and their classifications are summarized below.
| Form Designation | Type | Notes | Reference(s) |
| Form VIII (U-90152S) | Anhydrous Polymorph | One molecule per asymmetric unit suggested by ssNMR. | [1][3] |
| Form XI (U-90152T) | Anhydrous Polymorph | One molecule per asymmetric unit suggested by ssNMR. | [1][3] |
| Form VI | Hydrate | - | [1] |
| Form XIV | Hydrate | - | [1] |
| Form VII | Ethanol Solvate | - | [1] |
| Form XIII | Acetonitrile Solvate | - | [1] |
| Form XII | Methanol/Acetone Solvate | Two molecules per asymmetric unit suggested by ssNMR. | [1][3] |
| Form V | Amorphous | Molecules may exist in various conformations. | [3] |
Experimental Protocols
The following sections detail the methodologies cited for the preparation and characterization of this compound's solid forms.
Preparation of Polymorphic and Solvated Forms
The different solid forms of this compound are typically obtained through recrystallization from various solvent systems under controlled conditions.
-
Preparation of Form VIII:
-
Dissolve 10.0 g of Delavirdine in 5 mL of methanol in a 250 mL round-bottomed flask with stirring.
-
Maintain the solution at 64°C in a water bath and add 1.56 mL of methanesulfonic acid.
-
Evaporate the methanol until the solution becomes turbid, then add hot acetone.
-
A large amount of white solid will precipitate.
-
Filter the solid and wash with acetone to obtain this compound Form VIII.[4]
-
-
Preparation of Form XI:
-
Dissolve 11.9 g of Delavirdine in 100 mL of isopropanol in a 250 mL round-bottomed flask with stirring.
-
Heat the solution to reflux and add 1.8 mL of methanesulfonic acid.
-
Continue refluxing for one hour.
-
Cool the solution to room temperature, which will result in the precipitation of a large amount of solid.
-
Filter the solid and wash with isopropanol to obtain this compound Form XI.[4]
-
-
Preparation of Form XIV:
-
Dissolve 1.0 g of Delavirdine in 10 mL of methanol in a 100 mL round-bottomed flask.
-
Add 0.156 mL of methanesulfonic acid with stirring at room temperature for 20 minutes.
-
Gradually add acetone until the solution becomes turbid.
-
Place the solution at 5-10°C for 8 hours to allow for crystal formation.
-
Filter the resulting crystals and wash with acetone to obtain this compound Form XIV.[4]
-
The general workflow for polymorphic screening and preparation can be visualized as follows:
References
- 1. Determination of the composition of this compound polymorph and pseudopolymorph mixtures using 13C CP/MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid phases of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of three crystalline forms (VIII, XI, and XII) and the amorphous form (V) of this compound using 13C CP/MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]
Methodological & Application
Delavirdine Mesylate in vitro cell-based assay protocols for anti-HIV-1 activity
Application Notes: In Vitro Efficacy of Delavirdine Mesylate Against HIV-1
Introduction
This compound (brand name Rescriptor) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As an NNRTI, Delavirdine functions by binding directly and allosterically to the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of viral RNA into DNA.[3][4][5] This non-competitive inhibition blocks the DNA polymerase activity of RT, thereby halting a pivotal step in the HIV-1 replication cycle.[3][5] The evaluation of Delavirdine's potency and cytotoxicity is crucial for drug development and is accomplished through a series of standardized in vitro cell-based assays. These assays quantify the drug's ability to inhibit viral replication and measure its effect on host cell viability.
Mechanism of Action
Delavirdine targets the HIV-1 reverse transcriptase enzyme. Upon viral entry into a host cell, this enzyme begins to transcribe the single-stranded viral RNA genome into double-stranded DNA. Delavirdine binds to a hydrophobic pocket on the RT enzyme, distinct from the active site, inducing a conformational change that inhibits its function.[4] This action prevents the formation of viral DNA, thus stopping the infection process before the viral genome can be integrated into the host cell's DNA.
Quantitative Data Summary: Anti-HIV-1 Activity of Delavirdine
The in vitro anti-HIV-1 activity of Delavirdine has been demonstrated in various cell lines, including lymphoblastic and monocytic cells, as well as peripheral blood lymphocytes.[3][6] The potency is typically measured by the 50% and 90% inhibitory concentrations (IC50 and IC90).
| Isolate Type | Number of Isolates (N) | IC50 Range (µM) | Mean IC50 (µM) | IC90 Range (µM) | Reference |
| Laboratory Isolates | 5 | 0.005 - 0.030 | Not Reported | 0.04 - 0.10 | [3][6] |
| Clinical Isolates | 74 | 0.001 - 0.69 | 0.038 | Not Reported | [3][6] |
| Clinical Isolates | 24 (subset of the 74) | Not Reported | Not Reported | 0.05 - 0.10 | [3][6] |
Experimental Protocols
Detailed protocols for key in vitro assays are provided below. These assays are fundamental for determining the efficacy (EC50), cytotoxicity (CC50), and selectivity index (SI = CC50/EC50) of this compound.
HIV-1 p24 Antigen Capture Assay Protocol
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of the HIV-1 p24 core protein, a key marker of viral replication.[7][8] A reduction in p24 antigen levels in the supernatant of treated, infected cells compared to untreated controls indicates antiviral activity.[9][10] The assay uses monoclonal antibodies coated on a microtiter plate to capture the p24 antigen.[7]
Materials:
-
96-well microtiter plates coated with anti-p24 monoclonal antibodies
-
Cell culture supernatant from experimental wells
-
Recombinant HIV-1 p24 standards
-
Disruption Buffer (e.g., Triton X-100 based)
-
Biotinylated anti-p24 detector antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 1N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader (450 nm)
Procedure:
-
Sample Preparation: Collect cell culture supernatant from each well of the experimental plate. Mix the supernatant with Disruption Buffer to inactivate the virus and release the p24 antigen.[7]
-
Standard Curve: Prepare a serial dilution of the recombinant HIV-1 p24 standard to create a standard curve (e.g., 100 pg/mL down to 3.1 pg/mL).[7]
-
Antigen Capture: Add 100 µL of the prepared samples and standards to the antibody-coated wells. Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the contents of the wells and wash 3-5 times with Wash Buffer.
-
Detector Antibody: Add 100 µL of the biotinylated detector antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as described in step 4.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Reaction Stop: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance at 450 nm within 30 minutes using a microplate reader.
-
Data Analysis: Plot the standard curve and determine the concentration of p24 in the experimental samples. Calculate the percentage of inhibition relative to the virus control wells.
Syncytium Formation Inhibition Assay
Principle: Certain strains of HIV-1 induce the fusion of infected and uninfected CD4+ T-cells, forming large, multinucleated giant cells called syncytia.[11][12] This cytopathic effect can be quantified by microscopy. An effective antiviral agent will reduce or prevent the formation of syncytia. This assay is particularly useful with cell lines like CEM-SS or MT-2 that are sensitive to HIV-1 induced cell fusion.[13][14]
Materials:
-
Syncytium-sensitive cell line (e.g., CEM-SS)
-
HIV-1 syncytium-inducing strain (e.g., HIV-1 IIIB)
-
96-well flat-bottom microtiter plates
-
Complete cell culture medium
-
Inverted microscope
Procedure:
-
Cell Seeding: Seed CEM-SS cells in a 96-well plate at a density that will form a near-confluent monolayer after the incubation period.
-
Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include virus control (cells + virus, no drug) and cell control (cells only) wells.
-
Infection: Add a standardized amount of a syncytium-inducing HIV-1 strain to all wells except the cell controls.
-
Incubation: Incubate the plates for 4 to 6 days at 37°C in a 5% CO₂ incubator, allowing for syncytia to develop in the control wells.[13]
-
Quantification: Using an inverted microscope, count the number of syncytia (defined as a giant cell containing at least four nuclei) in each well.
-
Data Analysis: Calculate the percentage of syncytium inhibition for each drug concentration compared to the virus control wells. Plot the results to determine the EC50 value.
MTT Cell Viability/Cytotoxicity Assay
Principle: The MTT assay is a colorimetric method used to assess cell viability and, conversely, the cytotoxicity of a test compound.[15] Viable, metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)[16]
-
Solubilization solution (e.g., acidified isopropanol or DMSO)[15]
-
96-well plates with cells treated with Delavirdine (run in parallel with uninfected cells)
-
Complete cell culture medium
-
Microplate reader (570 nm)
Procedure:
-
Assay Setup: Prepare a 96-well plate with cells and serial dilutions of this compound, identical to the antiviral assay plates but without the addition of virus. Incubate for the same duration.
-
MTT Addition: At the end of the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[16][17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]
-
Solubilization: Carefully aspirate the medium from the wells (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells). Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16]
-
Shaking: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control wells. Plot the results to determine the 50% cytotoxic concentration (CC50).
References
- 1. Delavirdine - Wikipedia [en.wikipedia.org]
- 2. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gskpro.com [gskpro.com]
- 7. ablinc.com [ablinc.com]
- 8. What is p24 antigen? | aidsmap [aidsmap.com]
- 9. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of HIV-1-mediated syncytium formation and virus replication by the lipophosphoglycan from Leishmania donovani is due to an effect on early events in the virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simple, rapid, quantitative, syncytium-forming microassay for the detection of human immunodeficiency virus neutralizing antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence-based quantitative methods for detecting human immunodeficiency virus type 1-induced syncytia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Delavirdine Mesylate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delavirdine Mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been used as part of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As with all antiretroviral agents, preclinical evaluation of in vivo efficacy is a critical step in the drug development process. Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, have become invaluable tools for studying HIV-1 pathogenesis and for the preclinical testing of novel therapies.[3][4][5][6] These models support HIV-1 replication and allow for the assessment of therapeutic interventions in a living system that recapitulates key aspects of the human immune system.
This document provides detailed application notes and protocols for utilizing humanized mouse models to evaluate the in vivo efficacy of this compound.
Recommended Animal Models
The most suitable animal models for this purpose are humanized mice that can be systemically reconstituted with human lymphoid cells, making them susceptible to HIV-1 infection and capable of demonstrating measurable virologic and immunologic responses to treatment.
1. SCID-hu Thy/Liv Mouse Model: This model involves the implantation of human fetal thymus and liver tissue under the kidney capsule of a Severe Combined Immunodeficient (SCID) mouse.[7] This allows for the development of a functional human thymus-liver organoid that supports the maturation of human T cells, which are the primary targets of HIV-1.
2. Hu-HSC Mouse Model: In this model, immunodeficient mice (e.g., NOD/SCID, NSG) are irradiated and then reconstituted with human hematopoietic stem cells (HSCs) from sources such as cord blood, fetal liver, or bone marrow. This leads to the development of a multi-lineage human immune system, including T cells, B cells, and myeloid cells.
3. Bone Marrow/Liver/Thymus (BLT) Mouse Model: This is a more advanced model where mice are transplanted with human fetal liver and thymus tissue, followed by an injection of autologous fetal liver-derived HSCs. BLT mice develop a robust and functional human immune system, including well-reconstituted mucosal tissues, making them suitable for studying mucosal transmission of HIV-1.[8]
Mechanism of Action of this compound
Delavirdine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). It binds to a hydrophobic pocket in the p66 subunit of the RT enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.[1][9]
Experimental Protocols
Preparation of this compound Formulation
For oral administration in mice, this compound can be prepared as a suspension.
-
Vehicle: A common vehicle is 0.5% (w/v) methylcellulose in sterile water.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Prepare the suspension fresh daily or as stability data permits.
-
In Vivo Efficacy Study in HIV-1 Infected Humanized Mice
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.
References
- 1. journalirjpac.com [journalirjpac.com]
- 2. Humanized Mouse Model of HIV-1 Latency with Enrichment of Latent Virus in PD-1+ and TIGIT+ CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Humanized Mouse Models for Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humanized mouse models for preclinical evaluation of HIV cure strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Humanized Mouse Models for Preclinical Evaluation of HIV Cure Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humanized mice as a preclinical tool for infectious disease and biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of HIV infection in AZT-treated SCID-hu mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Delavirdine Mesylate: Formulation and Solubility for Preclinical Research
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Delavirdine Mesylate, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is an antiretroviral agent effective against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its mechanism of action involves binding directly to the reverse transcriptase enzyme, thereby blocking the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[3][4] A significant challenge in the preclinical development of this compound is its poor aqueous solubility, particularly at physiological pH, which can impact its bioavailability and lead to variability in in vivo studies.[3][4] These application notes provide detailed protocols for the formulation and solubility assessment of this compound to support preclinical research.
Data Presentation
Solubility Profile
The aqueous solubility of Delavirdine is highly pH-dependent. The mesylate salt form enhances its solubility in acidic environments.
| Property | Value | Conditions | Reference |
| Chemical Name | piperazine, 1-[3-[(1-methyl-ethyl)amino]-2- pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H- indol-2-yl]carbonyl]-, monomethanesulfonate | [4] | |
| Molecular Formula | C22H28N6O3S • CH4O3S | [4] | |
| Molecular Weight | 552.68 g/mol | [4] | |
| Appearance | Odorless white-to-tan crystalline powder | [3][4] |
| Aqueous Solubility of Delavirdine Free Base | ||
| pH | Solubility (µg/mL) | Temperature |
| 1.0 | 2942 | 23°C |
| 2.0 | 295 | 23°C |
| 7.4 | 0.81 | 23°C |
| Data sourced from GSKPro and FDA accessdata.[3][4] |
Common Preclinical Formulation Vehicles
Due to its low solubility, various vehicles can be employed to formulate this compound for preclinical studies. The choice of vehicle will depend on the route of administration and the required dose.
| Vehicle Type | Examples | Considerations |
| Aqueous Solutions (at low pH) | Acidified water (e.g., with HCl or citric acid) | Suitable for oral gavage if the low pH is tolerable for the animal model. May cause precipitation upon entering the higher pH of the small intestine. |
| Co-solvent Systems | Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO) | Can significantly increase solubility. Potential for drug precipitation upon dilution with aqueous fluids in the GI tract. Toxicity of the co-solvent must be considered.[5][6] |
| Suspensions | 0.5% - 1% (w/v) Methylcellulose (MC) or Hydroxypropyl methylcellulose (HPMC) in water, 0.2% Tween 80 in water | Suitable for oral administration of insoluble compounds. Particle size and stability of the suspension are critical for dose uniformity.[7] |
| Lipid-based Formulations | Labrafac PG, Maisine® CC, Transcutol® HP | Can enhance solubility and improve oral absorption of lipophilic drugs.[6] |
Experimental Protocols
Protocol 1: Thermodynamic (Equilibrium) Solubility Assessment
This protocol determines the equilibrium solubility of this compound in various preclinical vehicles.
Materials:
-
This compound powder
-
Selected preclinical vehicles (e.g., water, pH 7.4 buffer, 0.5% HPMC, 20% PEG 400 in water)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC system with a suitable column and validated analytical method for this compound
-
Calibrated pH meter
Procedure:
-
Add an excess amount of this compound powder to a glass vial (e.g., 5-10 mg).
-
Add a known volume of the selected preclinical vehicle (e.g., 1 mL).
-
Securely cap the vials and place them on an orbital shaker or rotator.
-
Equilibrate the samples for 24-48 hours at a constant temperature (e.g., 25°C).[5]
-
After equilibration, visually inspect the vials to ensure an excess of solid drug remains.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
If the vehicle is buffered, measure the final pH of the solution.
Protocol 2: Preparation of a this compound Solution using a Co-solvent System
This protocol describes the preparation of a solution for oral administration in preclinical species.
Materials:
-
This compound powder
-
PEG 400
-
Sterile water for injection or purified water
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Calibrated balance
Procedure:
-
Weigh the required amount of this compound.
-
Calculate the required volumes of PEG 400 and water. For example, for a 10 mg/mL solution in 40% PEG 400, for a final volume of 10 mL, you would need 100 mg of this compound, 4 mL of PEG 400, and 6 mL of water.
-
Add the PEG 400 to a beaker.
-
While stirring, slowly add the weighed this compound powder to the PEG 400.
-
Continue stirring until the powder is fully dissolved. Gentle heating (up to 40°C) or sonication may be used to aid dissolution.[5]
-
Once dissolved, slowly add the water to the solution while continuously stirring.
-
Make up to the final volume with water.
-
Visually inspect the final solution for any precipitation.
Protocol 3: Preparation of a this compound Suspension
This protocol details the preparation of a homogenous suspension for oral gavage.
Materials:
-
This compound powder
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in purified water
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the 0.5% HPMC vehicle by slowly adding HPMC powder to water while stirring, and continue to stir until fully dissolved.
-
Weigh the required amount of this compound.
-
Place the powder in a mortar.
-
Add a small volume of the 0.5% HPMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This ensures complete wetting of the drug particles.[5]
-
Gradually add the remaining vehicle in small portions while continuing to mix.
-
Transfer the mixture to a graduated cylinder and rinse the mortar and pestle with the remaining vehicle to ensure a complete transfer of the drug.
-
Adjust to the final volume with the vehicle.
-
Transfer the suspension to a beaker and stir continuously with a magnetic stirrer before and during dose administration to maintain homogeneity.
Mandatory Visualizations
HIV-1 Reverse Transcription and NNRTI Inhibition
The following diagram illustrates the mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Caption: Mechanism of Delavirdine action on HIV-1 reverse transcription.
Experimental Workflow: Thermodynamic Solubility Assessment
The following diagram outlines the workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for thermodynamic solubility determination.
Logical Relationships in Formulation Selection
This diagram illustrates the decision-making process for selecting an appropriate preclinical formulation for a poorly soluble compound like this compound.
Caption: Decision tree for preclinical formulation selection.
References
- 1. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. gskpro.com [gskpro.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. admescope.com [admescope.com]
Troubleshooting & Optimization
Technical Support Center: HIV-1 Resistance to Delavirdine Mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying HIV-1 resistance to Delavirdine Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets HIV-1.[1][2] It binds directly to a hydrophobic pocket near the catalytic site of the reverse transcriptase (RT) enzyme.[3][4] This binding event disrupts the enzyme's ability to carry out RNA-dependent and DNA-dependent DNA polymerase activities, ultimately terminating the viral DNA synthesis process.[1][5][6]
Q2: What are the key mutations in the HIV-1 reverse transcriptase that confer resistance to Delavirdine?
Several key mutations in the reverse transcriptase gene are associated with Delavirdine resistance. The most predominant mutations observed in clinical settings are K103N and Y181C.[3][7] The P236L mutation is also known to cause resistance to Delavirdine.[3][8] Other mutations that can contribute to Delavirdine resistance, often in combination with other mutations, include V106A and Y188C/L/H.[3][9]
Q3: We are observing a high level of Delavirdine resistance in our cell culture experiments, but sequencing only reveals the K103N mutation. Is this expected?
Yes, this is an expected outcome. The K103N mutation is one of the most common mutations that confers high-level resistance to first-generation NNRTIs, including Delavirdine.[10] Even as a single mutation, K103N can significantly reduce the susceptibility of HIV-1 to Delavirdine.[3]
Q4: Our lab has identified the P236L mutation in a Delavirdine-resistant HIV-1 strain. Does this mutation confer cross-resistance to other NNRTIs?
Interestingly, the P236L mutation has a unique resistance profile. While it confers resistance to Delavirdine, it can actually lead to hypersensitivity (increased susceptibility) to other NNRTIs like nevirapine.[3][8] This is in contrast to mutations like K103N and Y181C, which typically cause broad cross-resistance across the first-generation NNRTI class.[3]
Q5: We are having trouble amplifying the reverse transcriptase gene from plasma samples with low viral loads for resistance testing. What can we do?
For samples with low viral loads (e.g., <500 copies/mL), optimizing your RNA extraction and PCR protocols is crucial. Consider using a larger plasma input volume for RNA extraction and a highly sensitive, one-step RT-PCR kit.[11] It is also important to use primers that are designed to amplify conserved regions of the pol gene to account for potential viral diversity.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for Delavirdine in phenotypic assays. | - Cell viability issues.- Inaccurate virus titration.- Degradation of Delavirdine stock solution. | - Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel.- Re-titer viral stocks before each experiment.- Prepare fresh Delavirdine stock solutions and store them appropriately. |
| Failure to detect known resistance mutations after in vitro selection with Delavirdine. | - Insufficient drug pressure.- Low number of viral replication cycles.- The dominant resistant variant has a mutation outside the commonly sequenced region. | - Gradually increase the concentration of Delavirdine during the selection process.- Extend the duration of the cell culture experiment.- Sequence the entire reverse transcriptase gene to identify novel mutations. |
| Unexpected phenotypic susceptibility results that do not correlate with the identified genotype. | - Presence of minority viral variants with resistance mutations that are not detected by standard population sequencing.- Complex interactions between multiple mutations. | - Consider using more sensitive methods like next-generation sequencing (NGS) to detect minor variants.[12]- Analyze the combination of mutations using a comprehensive resistance database to understand potential synergistic or antagonistic effects. |
Quantitative Data Summary
Table 1: Delavirdine Susceptibility of Wild-Type and Mutant HIV-1
| Virus Strain | Key Mutation(s) | Median IC50 (µM) | Fold Change in Resistance |
| Wild-Type | None | 0.022 | 1 |
| Mutant | K103N | > 5.0 | > 227 |
| Mutant | Y181C | > 5.0 | > 227 |
| Mutant | P236L | > 80 (in vitro RT assay) | > 125 |
| Mutant | K103N + Y181C | > 25.0 | > 1136 |
Data compiled from clinical and in vitro studies.[3][13]
Table 2: Frequency of Delavirdine Resistance Mutations in a Clinical Trial (Monotherapy)
| Mutation | Frequency in Patient Isolates (%) |
| K103N | 48 |
| Y181C | 10 |
| K103N + Y181C | 30 |
| P236L | 3 |
| V106A | 3 |
| K103N + P236L | 3 |
Data from a study of patients receiving Delavirdine monotherapy for 8 weeks.[3]
Experimental Protocols
1. Phenotypic Susceptibility Testing
This protocol is used to determine the concentration of Delavirdine required to inhibit HIV-1 replication by 50% (IC50).
-
Cell Culture: Co-culture peripheral blood mononuclear cells (PBMCs) from a healthy donor with the patient-derived or laboratory-adapted HIV-1 strain.
-
Drug Dilution: Prepare a series of Delavirdine dilutions in culture medium, typically ranging from 0.01 µM to 50 µM.[3]
-
Infection: Infect the PBMCs with the virus in the presence of the different Delavirdine concentrations.
-
Incubation: Culture the infected cells for a defined period, typically 7 days.
-
Endpoint Measurement: Measure the level of viral replication in the culture supernatant using a p24 antigen ELISA or a reverse transcriptase activity assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of viral replication against the Delavirdine concentration.
2. Genotypic Resistance Testing (Sanger Sequencing)
This protocol is used to identify mutations in the HIV-1 reverse transcriptase gene.
-
RNA Extraction: Extract viral RNA from patient plasma or cell culture supernatant using a commercial kit.[11]
-
RT-PCR: Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to reverse transcribe the viral RNA into cDNA and amplify the pol gene region encoding the reverse transcriptase.[3]
-
PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sequencing Reaction: Perform Sanger sequencing of the purified PCR product using specific primers.
-
Sequence Analysis: Analyze the resulting sequence data and compare it to a wild-type HIV-1 reference sequence to identify mutations.
Visualizations
Caption: Mechanism of Delavirdine action and the development of resistance.
Caption: Workflow for phenotypic and genotypic resistance testing.
References
- 1. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 2. Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delavirdine | Oncohema Key [oncohemakey.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evolution of Human Immunodeficiency Virus Type 1 (HIV-1) Resistance Mutations in Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV-1-Infected Patients Switched to Antiretroviral Therapy without NNRTIs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Genetic Basis of HIV-1 Resistance to Reverse Transcriptase and Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Perspectives on HIV-1 Antiretroviral Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. journals.asm.org [journals.asm.org]
Common Delavirdine Mesylate resistance mutations (K103N, Y181C, P236L)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delavirdine Mesylate and its associated resistance mutations in HIV-1 reverse transcriptase (RT): K103N, Y181C, and P236L.
Frequently Asked Questions (FAQs)
Q1: What are the K103N, Y181C, and P236L mutations?
These are single amino acid substitutions in the HIV-1 reverse transcriptase enzyme that are selected for under the pressure of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine. NNRTIs bind to a hydrophobic pocket near the active site of the RT, and these mutations alter the pocket to reduce the binding affinity of the drug.[1]
Q2: How frequently are these mutations observed in patients treated with Delavirdine?
In clinical trials involving Delavirdine monotherapy, the K103N and Y181C mutations are predominant.[2][3] The P236L mutation, while conferring high-level resistance to Delavirdine, is detected much less frequently, occurring in less than 10% of isolates from such studies.[2][3][4] In one study, 48% of patients developed the K103N mutation alone, 10% developed Y181C alone, and 30% developed a combination of K103N and Y181C.[2]
Q3: How do these mutations affect susceptibility to Delavirdine and other NNRTIs?
-
K103N: Confers significant resistance to Delavirdine (approximately 50-fold) and cross-resistance to other first-generation NNRTIs like nevirapine and efavirenz.[1]
-
Y181C: Leads to high-level resistance to both Delavirdine and nevirapine (50- to 100-fold).[1]
-
P236L: This mutation is unique. It confers high-level resistance to Delavirdine but can increase susceptibility (hypersensitivity) to other NNRTIs.[2][3][5]
Q4: What is the impact of these mutations on viral fitness?
Viral fitness, or replication capacity, can be affected by resistance mutations. The P236L mutant, in particular, has been shown to be replication-defective compared to both wild-type virus and the K103N mutant.[6][7] This reduced fitness may explain why P236L is less commonly observed in patients than K103N, as the virus with the K103N mutation can replicate more efficiently.[1][6] The K103N mutation has a relatively low impact on viral fitness, which may contribute to its persistence even after treatment is discontinued.[1]
Data Presentation: NNRTI Susceptibility Changes
The following table summarizes the fold-change in the 50% inhibitory concentration (IC₅₀) for Delavirdine and other NNRTIs in the presence of the specified mutations. Fold-change represents the ratio of the IC₅₀ for the mutant virus to the IC₅₀ for the wild-type virus.
| Mutation | Delavirdine (DLV) | Nevirapine (NVP) | Efavirenz (EFV) | Etravirine (ETR) | Rilpivirine (RPV) |
| K103N | ~50-fold resistance[1] | >50-fold resistance[5] | ~20-fold resistance[5] | No reduced susceptibility[5] | No reduced susceptibility[5] |
| Y181C | 50 to 100-fold resistance[1] | >50-fold resistance[5] | <2-fold resistance[5] | ~5-fold resistance[5] | ~3-fold resistance[5] |
| P236L | High-level resistance[5] | ~4-fold resistance[5] | No reduced susceptibility[5] | No significant effect | No significant effect |
Note: Fold-change values can vary depending on the viral background and the specific assay used.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase
This protocol outlines the generation of specific mutations (e.g., K103N, Y181C, P236L) in a plasmid containing the HIV-1 RT gene using a PCR-based method.
1. Primer Design:
- Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.
- Ensure at least 15 bases of correct sequence on both sides of the mutation.
- The melting temperature (Tm) should be ≥78°C. Use the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is primer length).[8]
- Primers should have a GC content >40% and end in a G or C.[8]
2. PCR Amplification:
- Set up a 50 µL PCR reaction containing:
- 5 µL of 10x reaction buffer
- ~50 ng of dsDNA plasmid template
- 125 ng of each primer (forward and reverse)
- 1 µL of dNTP mix (10 mM each)
- 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
- Nuclease-free water to 50 µL
- Perform thermal cycling:
- Initial Denaturation: 95°C for 2 minutes
- 18-25 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-60°C for 1 minute
- Extension: 68°C for 1 minute/kb of plasmid length
- Final Extension: 68°C for 7 minutes
3. DpnI Digestion:
- Add 1 µL of DpnI restriction enzyme directly to the amplification product.[9]
- Incubate at 37°C for at least 2 hours to digest the parental (methylated) DNA template, leaving the newly synthesized, mutated plasmid.[8]
4. Transformation:
- Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated DNA.[9]
- Plate the transformation mix on an LB agar plate containing the appropriate antibiotic for selection.
- Incubate overnight at 37°C.
5. Verification:
- Pick individual colonies and grow overnight in LB broth with the selective antibiotic.
- Isolate plasmid DNA using a miniprep kit.
- Verify the presence of the desired mutation by Sanger sequencing of the RT gene.
Protocol 2: Phenotypic Susceptibility Assay (TZM-bl Reporter Cell Line)
This assay measures the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug.
1. Virus Stock Preparation:
- Co-transfect HEK293T cells with an HIV-1 packaging vector (lacking the env gene), a plasmid expressing the desired RT mutant, and a plasmid expressing an envelope glycoprotein (e.g., VSV-G).
- Harvest the cell supernatant containing pseudotyped virions 48-72 hours post-transfection.
- Determine the virus titer (e.g., by measuring p24 antigen concentration via ELISA).
2. Assay Setup:
- Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes) in a 96-well plate.
- Prepare serial dilutions of Delavirdine (and other NNRTIs) in cell culture medium.
- Add the drug dilutions to the wells.
- Infect the cells with a standardized amount of the mutant or wild-type virus stock.
- Include "no drug" (virus only) and "no virus" (cells only) controls.
3. Incubation and Readout:
- Incubate the plate for 48 hours at 37°C.
- Measure reporter gene expression (e.g., luciferase activity) using a luminometer.
4. Data Analysis:
- Calculate the percentage of viral inhibition for each drug concentration relative to the "no drug" control.
- Plot the percentage of inhibition versus the drug concentration and use a non-linear regression model to determine the IC₅₀ (the drug concentration that inhibits 50% of viral replication).
- Calculate the fold-change in resistance by dividing the IC₅₀ of the mutant virus by the IC₅₀ of the wild-type virus.
Mandatory Visualizations
Caption: Mechanism of NNRTI action and resistance.
References
- 1. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delavirdine susceptibilities and associated reverse transcriptase mutations in human immunodeficiency virus type 1 isolates from patients in a phase I/II trial of delavirdine monotherapy (ACTG 260) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. The P236L delavirdine-resistant human immunodeficiency virus type 1 mutant is replication defective and demonstrates alterations in both RNA 5'-end- and DNA 3'-end-directed RNase H activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The P236L Delavirdine-Resistant Human Immunodeficiency Virus Type 1 Mutant Is Replication Defective and Demonstrates Alterations in both RNA 5′-End- and DNA 3′-End-Directed RNase H Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. assaygenie.com [assaygenie.com]
Technical Support Center: Mitigating Delavirdine Mesylate Resistance In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Delavirdine Mesylate resistance in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a loss of Delavirdine efficacy in our long-term HIV-1 cell culture experiments. What is the likely cause?
A1: The most common cause of reduced Delavirdine efficacy in vitro is the emergence of drug-resistant mutations in the HIV-1 reverse transcriptase (RT) enzyme. Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket in the RT, causing a conformational change that inhibits its function.[1][2][3] The development of resistance is rapid when NNRTIs are used as monotherapy.[1][2] Specific amino acid substitutions in this binding pocket can reduce the binding affinity of Delavirdine, thereby conferring resistance.
Q2: What specific mutations are associated with Delavirdine resistance, and do they confer cross-resistance to other NNRTIs?
A2: Several key mutations in the HIV-1 RT are known to cause Delavirdine resistance. The most predominant mutations observed in both in vitro and clinical studies are:
-
K103N: This is a very common NNRTI resistance mutation that can reduce susceptibility to Delavirdine by up to 50-fold.[1] It confers broad cross-resistance to other first-generation NNRTIs like nevirapine and efavirenz.
-
Y181C: This mutation also confers high-level resistance (50- to 100-fold) to Delavirdine and nevirapine.[1]
-
P236L: This mutation is more specific to Delavirdine. Interestingly, while it confers resistance to Delavirdine, it can result in hypersensitivity (increased susceptibility) to other NNRTIs.[2][4]
-
Other mutations such as L100I, V106A, and Y188L have also been associated with varying levels of resistance to Delavirdine and other NNRTIs.[2][5]
Q3: Our experimental results confirm the presence of a Delavirdine-resistant HIV-1 strain. What strategies can we employ in vitro to overcome this resistance?
A3: The primary strategy to overcome or mitigate Delavirdine resistance is through combination therapy. By using drugs with different mechanisms of action, you can suppress the replication of resistant variants.
-
Combination with Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Combining Delavirdine with NRTIs like Zidovudine (ZDV), Lamivudine (3TC), or Didanosine (ddI) is a highly effective strategy.[6][7][8] Triple combinations of Delavirdine with two NRTIs have shown sustained viral suppression.[6][8]
-
Combination with Protease Inhibitors (PIs): Delavirdine is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[8][9] This property can be leveraged to "boost" the concentration of PIs like Indinavir or Saquinavir, which are metabolized by CYP3A4.[9][10][11] This synergistic interaction can enhance the efficacy of the PI against both wild-type and resistant virus strains.
-
Use of Next-Generation NNRTIs: For strains with high-level resistance to first-generation NNRTIs, second-generation NNRTIs like Etravirine or Rilpivirine may retain activity.[12] These drugs were designed to be more flexible and can bind effectively to RT enzymes even with resistance mutations like K103N.[12]
Q4: We want to prevent the emergence of resistance in our long-term viral culture experiments from the outset. What is the best approach?
A4: To prevent the rapid emergence of resistance, it is crucial to avoid using Delavirdine as a monotherapy.[1] Initiate your in vitro experiments with a combination of antiretroviral agents from the beginning. A combination of Delavirdine with two NRTIs is a standard approach that significantly delays or prevents the selection of resistant mutants.[6][8] This mimics the highly active antiretroviral therapy (HAART) used clinically and reduces the probability of viral escape.[13]
Q5: Can targeting host factors instead of viral proteins be a viable strategy against Delavirdine-resistant strains?
A5: Yes, targeting host factors required for viral replication is an emerging strategy that can be effective against drug-resistant viral variants.[14] Since these drugs target cellular proteins, they present a higher genetic barrier to the development of resistance by the virus.[14] While specific host-targeting drugs to be used in combination with Delavirdine are still largely investigational, this approach represents a promising future direction for overcoming broad antiretroviral resistance.
Quantitative Data Summary
Table 1: Key Mutations and Associated Fold-Change in Delavirdine Resistance
| Mutation in Reverse Transcriptase | Fold-Change in IC50 vs. Wild-Type | Notes |
|---|---|---|
| K103N | ~50-fold | Confers broad cross-resistance to first-generation NNRTIs.[1] |
| Y181C | 50 to 100-fold | High-level resistance to Delavirdine and Nevirapine.[1] |
| P236L | >10-fold | Confers Delavirdine resistance but may increase susceptibility to other NNRTIs.[2][4] |
| L100I | Intermediate | Often occurs with K103N, increasing resistance levels.[1] |
| V106A | >30-fold (to Nevirapine) | Confers intermediate resistance to Delavirdine.[5] |
Table 2: Efficacy of Delavirdine-Based Combination Therapy (Clinical Data Summary)
| Combination Regimen | Mean Change in HIV-1 RNA (log10 copies/ml) | Mean Change in CD4+ Count (cells/mm³) | Study Population |
|---|---|---|---|
| DLV + ZDV + ddI | Sustained improvement vs. dual-drug or monotherapy | Sustained improvement vs. dual-drug or monotherapy | Patients with CD4 counts 100-300 cells/mm³.[6] |
| DLV added to failing PI regimen | -1.1 log10 over 6 months | +60 cells/mm³ over 6 months | Patients in whom protease inhibitor therapy had failed.[10] |
| DLV + RTV + IDV + 2 NRTIs | -1.4 log10 (median) | +131 cells/mm³ (mean) | Heavily antiretroviral-experienced patients.[11] |
DLV: Delavirdine; ZDV: Zidovudine; ddI: Didanosine; PI: Protease Inhibitor; RTV: Ritonavir; IDV: Indinavir; NRTI: Nucleoside Reverse Transcriptase Inhibitor.
Visual Guides: Pathways and Workflows
Caption: Experimental workflow for addressing in vitro Delavirdine resistance.
Caption: Mechanism of Delavirdine action and resistance.
Key Experimental Protocols
1. Protocol: Phenotypic Drug Susceptibility Assay (PBMC Assay)
This protocol is for determining the 50% inhibitory concentration (IC50) of Delavirdine against a specific HIV-1 isolate.
-
Materials:
-
Phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs) from a healthy donor.
-
Complete RPMI 1640 medium (with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin).
-
Interleukin-2 (IL-2).
-
HIV-1 viral stock (clinical isolate or lab-adapted strain).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
p24 antigen ELISA kit.
-
-
Methodology:
-
Cell Preparation: Culture PHA-stimulated PBMCs for 2-3 days in complete RPMI medium supplemented with IL-2.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium. Include a "no-drug" control.
-
Infection: Plate 1x10^5 PBMCs per well in a 96-well plate. Add the serially diluted Delavirdine to the appropriate wells. Infect the cells with a pre-titered amount of HIV-1 stock (e.g., multiplicity of infection [MOI] of 0.01).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Monitoring: Every 3-4 days, collect half of the cell culture supernatant for p24 antigen analysis and replace it with fresh medium containing the corresponding drug concentration.
-
Endpoint Analysis: After 7-10 days, measure the p24 antigen concentration in the collected supernatants using an ELISA kit.
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Protocol: Genotypic Resistance Testing (Sanger Sequencing of RT Gene)
This protocol is for identifying mutations in the reverse transcriptase gene of an HIV-1 isolate.
-
Materials:
-
Viral RNA extracted from culture supernatant or infected cells.
-
Reverse transcriptase enzyme and reagents for cDNA synthesis.
-
Primers specific for the HIV-1 pol gene (covering the RT coding region).
-
Taq polymerase and reagents for PCR.
-
DNA purification kit.
-
Sanger sequencing reagents and access to a capillary sequencing platform.
-
Sequence analysis software (e.g., Geneious, Sequencher) and a reference HIV-1 sequence (e.g., HXB2).
-
-
Methodology:
-
RNA Extraction: Isolate viral RNA from the sample using a commercial kit.
-
cDNA Synthesis: Perform reverse transcription on the extracted RNA using a reverse primer specific to the pol gene to generate complementary DNA (cDNA).
-
PCR Amplification: Amplify the RT-coding region from the cDNA using nested or semi-nested PCR with specific forward and reverse primers. This increases the sensitivity and specificity of the amplification.
-
Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA fragment from the gel or directly from the PCR reaction using a purification kit.
-
Sanger Sequencing: Perform cycle sequencing reactions on the purified PCR product using both forward and reverse primers.
-
Sequence Analysis: Clean up the sequencing reactions and run them on a capillary electrophoresis sequencer.
-
Mutation Calling: Assemble the forward and reverse sequencing reads. Align the resulting consensus sequence against a wild-type HIV-1 reference sequence to identify amino acid substitutions at known resistance-associated codons (e.g., 100, 103, 106, 181, 236).
-
References
- 1. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Randomized, controlled phase I/II, trial of combination therapy with delavirdine (U-90152S) and conventional nucleosides in human immunodeficiency virus type 1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized, controlled phase I/II, trial of combination therapy with delavirdine (U-90152S) and conventional nucleosides in human immunodeficiency virus type 1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delavirdine: clinical pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical experience with adding delavirdine to combination therapy in patients in whom multiple antiretroviral treatment including protease inhibitors has failed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination therapy with indinavir, ritonavir, and delavirdine and nucleoside reverse transcriptase inhibitors in patients with HIV/AIDS who have failed multiple antiretroviral combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Addressing Antiretroviral Drug Resistance with Host-Targeting Drugs—First Steps towards Developing a Host-Targeting HIV-1 Assembly Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Managing Delavirdine Mesylate-induced rash in clinical and preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing Delavirdine Mesylate-induced rash in clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical presentation of a this compound-induced rash?
A1: this compound-induced rash is one of the most common side effects observed in clinical trials.[1][2] It typically manifests as a mild to moderate maculopapular eruption, which is characterized by flat, red areas on the skin with small bumps.[3][4] The rash is most prominent on the upper body and proximal arms, with less severity on the neck, face, and lower body.[4] It usually appears within the first 1 to 3 weeks of initiating treatment and often resolves within two weeks, sometimes even with continued therapy.[4][5] While most cases are not severe, rare instances of more serious reactions like erythema multiforme and Stevens-Johnson syndrome have been reported.[4]
Q2: What is the incidence of rash associated with this compound in clinical trials?
A2: The incidence of rash in patients treated with this compound has been reported to be between 18% and 50% in clinical trials.[6] The majority of these rashes are of mild to moderate intensity.[6] For more detailed quantitative data, please refer to the data tables below.
Q3: How is a mild to moderate this compound-induced rash typically managed in a clinical setting?
A3: For mild to moderate rashes, symptomatic treatment is often sufficient. This can include the use of oral antihistamines and topical corticosteroids to alleviate itching and inflammation.[7] In many cases, the rash resolves without the need to discontinue this compound treatment.[4][5]
Q4: When should this compound be discontinued in the event of a rash?
A4: Discontinuation of this compound is recommended if a patient experiences a severe rash, or if the rash is accompanied by systemic symptoms such as fever, blistering, oral lesions, conjunctivitis, or swelling.[5][6] These could be signs of a more severe cutaneous adverse reaction, and immediate medical attention is crucial.[2]
Q5: Is there a risk of cross-reactivity with other non-nucleoside reverse transcriptase inhibitors (NNRTIs) if a patient develops a rash with this compound?
A5: Yes, there is a potential for cross-reactivity among NNRTIs. If a patient develops a severe rash with Delavirdine, caution should be exercised when considering the use of other drugs in the same class.
Troubleshooting Guides for Researchers
Preclinical Studies
Problem: Unexpectedly high incidence or severity of skin rashes in an animal model treated with this compound.
-
Possible Cause 1: Animal model sensitivity. Certain animal strains may be more susceptible to drug-induced hypersensitivity reactions.
-
Troubleshooting Step: Review the literature for the most appropriate and validated animal models for studying cutaneous adverse drug reactions. Consider using models known to be suitable for investigating T-cell mediated hypersensitivity.
-
-
Possible Cause 2: Formulation or vehicle effects. The vehicle used to dissolve or suspend this compound for administration could be causing skin irritation or an allergic reaction.
-
Troubleshooting Step: Run a vehicle-only control group to assess the effects of the vehicle on the skin. If the vehicle is found to be irritating, explore alternative, non-irritating formulations.
-
-
Possible Cause 3: Dose-dependent toxicity. The dose of this compound being used may be too high, leading to toxicity that manifests as a skin reaction.
-
Troubleshooting Step: Perform a dose-ranging study to identify a maximum tolerated dose that does not induce severe skin reactions.
-
Problem: Difficulty in distinguishing between a true drug-induced rash and other skin conditions in animal models.
-
Possible Cause: Confounding factors. Skin lesions in animal models can arise from various factors, including infections, parasites, or environmental stressors.
-
Troubleshooting Step 1: Ensure strict adherence to animal husbandry protocols to minimize the risk of infections and other confounding skin conditions.
-
Troubleshooting Step 2: Perform histopathological analysis of skin biopsies to characterize the nature of the inflammatory infiltrate. A T-cell mediated inflammatory response would be suggestive of a drug hypersensitivity reaction.
-
Troubleshooting Step 3: Consider re-challenging a small subset of animals that have recovered from the initial rash with a lower dose of this compound to see if the rash reappears, which would be indicative of a drug-specific reaction. This should be done with caution and under veterinary supervision.
-
In Vitro Assays
Problem: High background proliferation or cytotoxicity in a Lymphocyte Transformation Test (LTT) with this compound.
-
Possible Cause 1: Suboptimal drug concentration. The concentration of this compound used in the assay may be too high, leading to non-specific T-cell activation or cytotoxicity.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound that induces a specific T-cell proliferative response without causing significant cell death in lymphocytes from non-allergic donors.
-
-
Possible Cause 2: Contamination of cell cultures. Bacterial or fungal contamination can lead to non-specific lymphocyte activation.
-
Troubleshooting Step: Maintain strict aseptic techniques during cell culture. Regularly check cultures for signs of contamination.
-
-
Possible Cause 3: Issues with drug solubility or vehicle. The solvent used to dissolve this compound may be cytotoxic or may interfere with the assay.
-
Troubleshooting Step: Test the vehicle alone at the same concentration used in the experimental wells to assess its effect on lymphocyte proliferation. If the vehicle is problematic, explore alternative solvents.
-
Quantitative Data from Clinical Studies
Table 1: Incidence of Treatment-Emergent Rash in Pivotal Clinical Trials of this compound
| Study | Treatment Group | Number of Patients (n) | Patients with Rash (%) | Severe (Grade 3) Rash (%) |
| Study 21 Part II | RESCRIPTOR 400 mg t.i.d. | 412 | 35 | ~4 |
| Control Group | 295 | 21 | 0 | |
| Study 13C | RESCRIPTOR 400 mg t.i.d. | - | 32 | ~4 |
| Control Group | - | 16 | 0 |
Data adapted from publicly available prescribing information. The control group consisted of patients not receiving this compound.
Table 2: Grading of this compound-Induced Rash
| Grade | Description | Incidence (%) |
| Grade 1 | Erythema, pruritus | 16.7 |
| Grade 2 | Diffuse maculopapular rash, dry desquamation | 14.3 |
| Grade 3 | Vesiculation, moist desquamation, ulceration | 1-10 |
Incidence percentages are based on available data from clinical trials and may vary.[8]
Experimental Protocols
Lymphocyte Transformation Test (LTT) for this compound Hypersensitivity
Objective: To assess the in vitro proliferation of peripheral blood mononuclear cells (PBMCs) from a patient with a history of this compound-induced rash in response to the drug.
Materials:
-
Heparinized venous blood from the patient and a healthy, non-allergic control subject.
-
Ficoll-Paque density gradient medium.
-
RPMI 1640 cell culture medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (pure substance).
-
Phytohemagglutinin (PHA) as a positive control.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).
-
96-well round-bottom cell culture plates.
-
Liquid scintillation counter or appropriate plate reader for the chosen proliferation assay.
Methodology:
-
PBMC Isolation: Isolate PBMCs from the heparinized blood of the patient and the control subject using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS) and resuspend them in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate Setup:
-
Add 100 µL of the PBMC suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 100 µL of the different drug concentrations to the respective wells in triplicate. Include a vehicle control.
-
For the negative control, add 100 µL of medium only.
-
For the positive control, add 100 µL of PHA solution.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 5-6 days.
-
Proliferation Assay:
-
Using [³H]-thymidine: 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Using a non-radioactive method: Follow the manufacturer's instructions for the chosen proliferation assay kit.
-
-
Data Analysis: Calculate the stimulation index (SI) for each condition: SI = (mean counts per minute (CPM) of stimulated cultures) / (mean CPM of unstimulated cultures). An SI ≥ 2 is generally considered a positive result.
Skin Patch Testing with this compound
Objective: To identify a delayed-type hypersensitivity reaction to this compound in a subject with a history of a cutaneous adverse reaction. This procedure should be performed by a qualified healthcare professional.
Materials:
-
This compound (pure substance).
-
Petrolatum (vehicle).
-
Finn Chambers® on Scanpor® tape or a similar patch test system.
-
Positive control (e.g., a known contact allergen).
-
Negative control (vehicle only).
Methodology:
-
Preparation of Test Substance: Prepare a 1-10% dilution of this compound in petrolatum. The exact concentration may need to be optimized to avoid irritant reactions.
-
Application of Patches:
-
Apply a small amount of the this compound preparation, the positive control, and the negative control to the Finn Chambers®.
-
Apply the patch test system to a clear area of skin on the upper back of the subject.
-
-
First Reading (48 hours):
-
Remove the patches after 48 hours.
-
Allow the skin to rest for 30-60 minutes before the first reading.
-
Examine the application sites for any signs of a reaction, such as erythema, papules, or vesicles. Grade the reaction according to a standardized scale (e.g., the International Contact Dermatitis Research Group criteria).
-
-
Second Reading (72-96 hours):
-
Perform a second reading 24-48 hours after the removal of the patches to detect any delayed reactions.
-
-
Interpretation: A positive reaction at the this compound application site, in the absence of a reaction at the negative control site, is indicative of a delayed-type hypersensitivity to the drug.
Visualizations
Signaling Pathway for T-Cell Mediated Drug Hypersensitivity
Caption: T-Cell Mediated Drug Hypersensitivity Pathway.
Experimental Workflow for Lymphocyte Transformation Test (LTT)
Caption: Lymphocyte Transformation Test (LTT) Workflow.
Experimental Workflow for Skin Patch Testing
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. A UML and DOT / Graphviz diagram gallery for impat... - Atlassian Community [community.atlassian.com]
- 3. Lymphocyte Transformation Test (LTT) | Mixed Lymphocyte Reaction | Xeno Diagnostics [xenodiagnostics.com]
- 4. drugs.com [drugs.com]
- 5. graphviz.org [graphviz.org]
- 6. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
Impact of food on the absorption and pharmacokinetics of Delavirdine Mesylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of food on the absorption and pharmacokinetics of Delavirdine Mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the overall impact of food on the absorption of this compound?
A1: The co-administration of this compound with food can lead to a decrease in the rate of absorption, as indicated by a lower maximum plasma concentration (Cmax).[1][2] However, the overall extent of absorption, measured by the area under the concentration-time curve (AUC), is not significantly affected at steady-state.[1][3] Therefore, this compound can be administered with or without food.[4][5]
Q2: How does a high-fat meal specifically affect the pharmacokinetics of a single dose of this compound?
A2: A single-dose study in healthy volunteers demonstrated that a high-fat meal (874 kcal, 57 g fat) significantly decreased the Cmax of Delavirdine by approximately 60% and reduced the AUC by about 26% compared to administration in a fasted state.
Q3: What are the observed effects of food on the steady-state pharmacokinetics of this compound in HIV-infected patients?
A3: In a multiple-dose, crossover study involving HIV-1 infected patients, administering Delavirdine with food resulted in an approximate 25% reduction in the geometric mean Cmax.[6] However, the systemic exposure (AUC) was not significantly altered.[1] Another study in stable HIV-1 infected patients receiving a 400mg dose every 8 hours showed a significant decrease in Cmax from 29.6 µM (fasted) to 23.0 µM (with food), while the minimum concentration (Cmin) and oral clearance were not significantly different between the two conditions.[2]
Q4: My experiment shows a significant decrease in Delavirdine absorption with food. What are the potential reasons?
A4: Several factors could contribute to this observation. Firstly, the type of meal used in your experiment is crucial. High-fat meals, in particular, have been shown to have a more pronounced effect on reducing the rate of Delavirdine absorption. Secondly, the timing of the meal in relation to drug administration can influence the outcome. Lastly, the pH of the gastric environment plays a role in Delavirdine's solubility and absorption.[3][7] Achlorhydria (absence of stomach acid) can reduce absorption, and in such cases, administration with an acidic beverage like orange or cranberry juice is advised.[5]
Q5: Are there any known drug-food interactions that go beyond general meal effects?
A5: While the primary interaction is with meals in general, it is important to consider the composition of the food. For instance, grapefruit juice is a known inhibitor of the CYP3A4 enzyme, which is involved in Delavirdine's metabolism.[8][9] Co-administration with grapefruit juice could potentially increase Delavirdine plasma concentrations.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound when administered with and without food, based on available clinical data.
Table 1: Single-Dose Pharmacokinetics of this compound with a High-Fat Meal in Healthy Volunteers
| Parameter | Fasted State | With High-Fat Meal | % Change |
| Cmax | - | - | ↓ 60% |
| AUC | - | - | ↓ 26% |
Data from a single-dose study.
Table 2: Steady-State Pharmacokinetics of this compound (400 mg every 8 hours) with Food in HIV-1 Infected Patients
| Parameter | Fasted State (Treatment A) | With Food (Treatment B) | p-value |
| Cmax (µM) | 29.6 ± 13.6 | 23.0 ± 8.61 | 0.037 |
| Cmin (µM) | 9.45 ± 6.7 | 11.2 ± 9.2 | > 0.05 |
| Oral Clearance (L/h) | 17.8 ± 41.6 | 18.5 ± 39.0 | > 0.05 |
Data from a randomized, crossover study where patients received two 14-day treatments.[2]
Experimental Protocols
This section provides a detailed methodology for conducting a food-effect bioavailability study for an oral drug like this compound, based on FDA guidelines.[6][10]
Objective: To evaluate the effect of a high-fat, high-calorie meal on the rate and extent of absorption of this compound.
Study Design:
-
Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study.[6]
-
Population: Healthy adult volunteers.
-
Treatments:
-
Treatment A (Fasted): Single oral dose of this compound administered after an overnight fast of at least 10 hours.
-
Treatment B (Fed): Single oral dose of this compound administered 30 minutes after the start of a standardized high-fat, high-calorie meal.
-
-
Washout Period: An adequate washout period (typically at least 5 half-lives of the drug) between the two treatment periods.
Standardized High-Fat, High-Calorie Meal:
-
Composition: Approximately 800 to 1000 kcal.
-
Fat Content: Approximately 50% of total calories from fat.
-
Protein Content: Approximately 150 kcal.
-
Carbohydrate Content: Approximately 250 kcal.
Procedure:
-
Screening: Screen healthy volunteers to ensure they meet the inclusion/exclusion criteria.
-
Randomization: Randomly assign subjects to one of the two treatment sequences (A then B, or B then A).
-
Dosing (Treatment A - Fasted): After an overnight fast, administer a single dose of this compound with a standard volume of water (e.g., 240 mL). Subjects should continue to fast for at least 4 hours post-dose.
-
Dosing (Treatment B - Fed): After an overnight fast, subjects will consume the standardized high-fat meal within 30 minutes. The this compound dose is administered with a standard volume of water 30 minutes after the start of the meal.
-
Blood Sampling: Collect serial blood samples at predefined time points before and after dosing to characterize the pharmacokinetic profile. Suggested time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
Sample Processing: Process blood samples to separate plasma and store frozen at -20°C or below until analysis.
-
Bioanalysis: Quantify Delavirdine concentrations in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[11][12]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for each subject in each treatment period.
-
Statistical Analysis: Perform statistical analysis to compare the pharmacokinetic parameters between the fed and fasted states.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Delavirdine | Oncohema Key [oncohemakey.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Interaction of Drug or Food with Drug Transporters in Intestine and Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delavirdine malabsorption in HIV-infected subjects with spontaneous gastric hypoacidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Food Bioactive Compounds and Their Interference in Drug Pharmacokinetic/Pharmacodynamic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Food-drug interactions via human cytochrome P450 3A (CYP3A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Delavirdine Mesylate and Efavirenz: Antiviral Potency and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), Delavirdine Mesylate and Efavirenz, focusing on their antiviral potency. Both drugs target the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle, but exhibit differences in their inhibitory efficacy and clinical utility. Delavirdine is a first-generation NNRTI that is now rarely used, while Efavirenz, also a first-generation NNRTI, has been a cornerstone of antiretroviral therapy for many years.[1] This comparison aims to furnish researchers and drug development professionals with objective data to inform future research and development endeavors in the field of antiretroviral therapeutics.
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
Both Delavirdine and Efavirenz are non-competitive inhibitors of HIV-1 reverse transcriptase.[2][3] They bind to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside analogs bind.[4] This allosteric binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its DNA polymerase activity.[2][3] This action effectively halts the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral integration into the host cell's genome and subsequent replication.[3] It is important to note that these NNRTIs are not effective against HIV-2, as the reverse transcriptase of HIV-2 has a different structure in the NNRTI binding pocket.[4]
Comparative Antiviral Potency
The antiviral potency of Delavirdine and Efavirenz has been evaluated in various in vitro assays, measuring their ability to inhibit HIV-1 reverse transcriptase activity (IC50 and Ki) and viral replication in cell culture (EC50). The following table summarizes key quantitative data for these two drugs. It is important to consider that these values can vary depending on the specific experimental conditions, such as the cell type used, the viral strain, and the assay methodology.
| Parameter | This compound | Efavirenz |
| IC50 (HIV-1 RT) | 0.26 µM | Not directly reported in the same format |
| Ki (HIV-1 RT) | Not directly reported | 2.93 nM[5] |
| EC50 (Cell Culture) | Submicromolar range (in MT4 cells for analogues)[6][7] | 0.002 µM (in MT2 cells)[5] |
| EC95 (Cell Culture) | Not directly reported | 1.5 nM[5] |
IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the target enzyme's activity. Ki (inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme. EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture.
Experimental Protocols
The determination of antiviral potency involves standardized in vitro assays. Below are representative methodologies for enzymatic and cell-based assays.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Principle: The assay quantifies the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a newly synthesized DNA strand using an RNA or DNA template-primer. The reduction in incorporation in the presence of the inhibitor is a measure of its potency.
Generalized Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)/oligo(dT)), labeled dNTPs (e.g., [³H]-dTTP or a fluorescently labeled dNTP), and purified recombinant HIV-1 RT.
-
Inhibitor Addition: Serial dilutions of the test compound (Delavirdine or Efavirenz) are added to the reaction mixture. A control with no inhibitor is also included.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Termination and Detection: The reaction is stopped, and the newly synthesized, labeled DNA is captured, typically on a filter membrane. The amount of incorporated label is quantified using a scintillation counter (for radioactivity) or a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
HIV-1 Replication Assay (Cell-Based Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: Susceptible host cells are infected with HIV-1 in the presence of varying concentrations of the antiviral drug. The inhibition of viral replication is typically measured by quantifying a viral marker, such as the p24 antigen, or by assessing cell viability.[4]
Generalized Protocol:
-
Cell Culture: A suitable host cell line (e.g., MT-2, MT-4, or peripheral blood mononuclear cells) is cultured.[4]
-
Infection: The cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound. A no-drug control is included.
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication:
-
p24 Antigen ELISA: The supernatant from the cell cultures is collected, and the concentration of the HIV-1 p24 capsid protein is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Cell Viability Assay (e.g., MTT assay): The viability of the cells is measured. In the absence of an effective drug, HIV-1 infection will lead to cell death (cytopathic effect). An effective antiviral will protect the cells from this effect.[5]
-
-
Data Analysis: The percentage of inhibition of p24 production or the percentage of cell protection is calculated for each drug concentration. The EC50 value is determined by plotting these values against the drug concentration and fitting to a dose-response curve.
Resistance Profiles
A significant limitation of first-generation NNRTIs is the low genetic barrier to resistance. A single amino acid substitution in the NNRTI binding pocket can confer high-level resistance.
-
Delavirdine: Resistance to Delavirdine is often associated with mutations such as K103N in the reverse transcriptase gene.[8]
-
Efavirenz: The K103N mutation is also a primary resistance mutation for Efavirenz, conferring cross-resistance to other NNRTIs, including Delavirdine.[2] Phenotypic analysis has shown that the K103N mutation alone can lead to an approximately 20-fold increase in the IC50 of Efavirenz.[2]
Concluding Remarks
The data presented in this guide highlights the higher in vitro potency of Efavirenz compared to Delavirdine, as evidenced by its lower Ki and EC50 values. While both drugs share a similar mechanism of action, the superior potency and more convenient dosing schedule of Efavirenz contributed to its more widespread and prolonged use in clinical practice.[1] Delavirdine, on the other hand, is no longer recommended for initial HIV therapy due to its lower efficacy and inconvenient dosing.[1] Understanding the comparative potency and the underlying experimental methodologies is crucial for the continued development of more effective and durable antiretroviral agents. The provided protocols and diagrams serve as a foundational resource for researchers engaged in the discovery and evaluation of new HIV-1 inhibitors.
References
- 1. Delavirdine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Delavirdine: HIV Uses, Side Effects, Dosage [medicinenet.com]
- 4. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Delavirdine in combination with zidovudine in treatment of human immunodeficiency virus type 1-infected patients: evaluation of efficacy and emergence of viral resistance in a randomized, comparative phase III trial. The M/3331/0013B Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance profile of Delavirdine Mesylate with other NNRTIs like Nevirapine
This guide provides a detailed comparison of the cross-resistance profiles of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), Delavirdine Mesylate and Nevirapine, used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). Understanding the cross-resistance patterns between these drugs is critical for developing effective antiretroviral therapeutic strategies, particularly in treatment-experienced patients.
Mechanism of Action and Resistance
Delavirdine and Nevirapine are both NNRTIs that inhibit the activity of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. They bind to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that disrupts its function.[1] However, the emergence of mutations in the gene encoding the reverse transcriptase can alter the structure of this binding pocket, reducing the affinity of the NNRTIs and leading to drug resistance. A single mutation can confer high-level resistance to one or more NNRTIs.[2]
Key Resistance Mutations and Cross-Resistance
Several key mutations in the HIV-1 reverse transcriptase are associated with resistance to Delavirdine and Nevirapine. Some of these mutations confer resistance to a single drug, while others result in broad cross-resistance across the NNRTI class.
Primary Cross-Resistance Mutations:
-
K103N: This is one of the most common NNRTI resistance mutations and confers cross-resistance to both Delavirdine and Nevirapine.[1][3]
-
Y181C: This mutation also leads to high-level resistance to both Delavirdine and Nevirapine.[1][3][4] In patients failing a Nevirapine regimen, the Y181C mutation is associated with resistance to Nevirapine alone, but not necessarily to Efavirenz, another NNRTI.[5]
-
G190A/S/E: The G190A/S mutations are associated with resistance to Nevirapine and can contribute to cross-resistance with other NNRTIs.[3][6] The G190E mutation, in particular, has been shown to reduce susceptibility to both first and second-generation NNRTIs.[7]
-
Y188L/C/H: These mutations are also known to cause resistance to both Delavirdine and Nevirapine.[6]
Delavirdine-Specific Resistance Profile:
-
P236L: This mutation is uniquely associated with Delavirdine resistance. Interestingly, the P236L mutation can lead to hypersensitivity (increased susceptibility) to other NNRTIs, including Nevirapine.[1] However, this mutation is relatively rare in clinical settings.[1]
Nevirapine-Specific Resistance Profile:
-
V106A: This mutation is primarily associated with Nevirapine resistance and confers high-level resistance to Nevirapine and intermediate resistance to Delavirdine.[2]
Quantitative Analysis of Cross-Resistance
The level of resistance is often quantified as a fold-change in the 50% inhibitory concentration (IC50) of a drug against a mutant virus compared to the wild-type virus. A higher fold-change indicates greater resistance.
| RT Mutation | Fold-Change in IC50 for Delavirdine | Fold-Change in IC50 for Nevirapine | Level of Cross-Resistance |
| K103N | High | High | High |
| Y181C | High | High | High |
| G190A/S | Variable | High | High |
| Y188L | High | High | High |
| P236L | High | Decreased (Hypersensitivity) | No Cross-Resistance |
| V106A | Intermediate | High | Partial Cross-Resistance |
Note: "High" indicates a significant increase in IC50, leading to clinical resistance. "Intermediate" indicates a moderate increase, and "Variable" suggests that the level of resistance can differ based on the presence of other mutations.
Experimental Protocols for Resistance Testing
The cross-resistance profiles of NNRTIs are determined through two primary types of assays: genotypic and phenotypic resistance testing.[8][9]
Genotypic Resistance Testing
This method involves sequencing the HIV-1 reverse transcriptase gene from a patient's plasma sample to identify mutations known to be associated with drug resistance.[8][10]
Workflow:
-
Viral RNA Extraction: HIV-1 RNA is extracted from the patient's plasma.
-
Reverse Transcription and PCR: The viral RNA is reverse-transcribed into complementary DNA (cDNA), and the region of the reverse transcriptase gene is amplified using the polymerase chain reaction (PCR).[10]
-
DNA Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence of the reverse transcriptase gene.[10]
-
Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations.
-
Interpretation: The identified mutations are interpreted using databases and algorithms that correlate specific mutations with resistance to different antiretroviral drugs.[11]
Phenotypic Resistance Testing
This assay directly measures the susceptibility of a patient's viral strain to a specific drug by determining the drug concentration required to inhibit viral replication.[8][10]
Workflow:
-
Virus Isolation/Generation: The patient's virus is either isolated and cultured or a recombinant virus is created by inserting the patient's reverse transcriptase gene into a laboratory strain of HIV-1.
-
Cell Culture: Susceptible host cells (e.g., peripheral blood mononuclear cells) are cultured in the presence of the recombinant virus.
-
Drug Titration: The infected cells are exposed to serial dilutions of the antiretroviral drug being tested (e.g., Delavirdine or Nevirapine).
-
Replication Measurement: After a set incubation period, the amount of viral replication is measured, often by quantifying the activity of the reverse transcriptase enzyme or the production of a viral protein.
-
IC50 Calculation: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold-resistance is determined by dividing the IC50 of the patient's virus by the IC50 of a wild-type control virus.[8]
Visualizations
Caption: NNRTI Mechanism of Action and Resistance Pathway.
Caption: Experimental Workflow for NNRTI Resistance Testing.
References
- 1. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evolution of Human Immunodeficiency Virus Type 1 (HIV-1) Resistance Mutations in Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV-1-Infected Patients Switched to Antiretroviral Therapy without NNRTIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 drug susceptibilities and reverse transcriptase mutations in patients receiving combination therapy with didanosine and delavirdine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance profile and cross-resistance of HIV-1 among patients failing a non-nucleoside reverse transcriptase inhibitor-containing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-nucleoside reverse transcriptase inhibitor (NNRTI) cross-resistance: implications for preclinical evaluation of novel NNRTIs and clinical genotypic resistance testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV-1 Antiretroviral Resistance: Scientific Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 10. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rega.kuleuven.be [rega.kuleuven.be]
Validating the In Vitro Efficacy of Delavirdine Against NNRTI-Resistant HIV-1 Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro activity of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against various drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). As the landscape of antiretroviral therapy evolves, understanding the efficacy of established drugs against emerging resistance is critical for both clinical management and the development of next-generation therapeutics. This document objectively compares Delavirdine's performance with other NNRTIs, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to Delavirdine and NNRTI Resistance
Delavirdine is a non-nucleoside reverse transcriptase inhibitor that was approved by the FDA in 1998 for the treatment of HIV-1 infection in combination with other antiretroviral agents.[1] Like other drugs in its class, Delavirdine targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[2][3] It binds to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits its function.[4][5]
A significant challenge in the clinical use of NNRTIs is the rapid emergence of drug-resistant viral strains.[6][7] Single amino acid substitutions in the NNRTI binding pocket can dramatically reduce the binding affinity of these inhibitors, leading to treatment failure.[6] This guide focuses on the in vitro characterization of Delavirdine's activity against key NNRTI-resistant HIV-1 variants.
Mechanism of Action and Resistance
NNRTIs, including Delavirdine, are allosteric inhibitors of HIV-1 RT.[2] They do not compete with the natural nucleoside triphosphate substrates but instead bind to a distinct site on the enzyme, disrupting the catalytic site and blocking both RNA- and DNA-dependent DNA polymerase activities.[3] The development of resistance is a major limitation of NNRTI therapy. Mutations in the reverse transcriptase gene can alter the shape and chemical environment of the NNRTI binding pocket, reducing drug efficacy. Common mutations conferring resistance to Delavirdine and other NNRTIs include K103N, Y181C, and V106A.[4][8] Notably, the P236L mutation, which can be selected by Delavirdine, may confer resistance to Delavirdine itself while increasing susceptibility to other NNRTIs.[4]
Mechanism of NNRTI action and resistance development.
Comparative In Vitro Activity of Delavirdine
The in vitro activity of antiretroviral drugs is typically quantified by the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of viral replication in a cell culture assay. The following tables summarize the in vitro activity of Delavirdine and other NNRTIs against wild-type HIV-1 and common NNRTI-resistant mutant strains.
Table 1: In Vitro Activity of Delavirdine Against Wild-Type and NNRTI-Resistant HIV-1
| HIV-1 Strain | Key Resistance Mutation(s) | Delavirdine IC50 (µM) | Fold Change in IC50 |
| Wild-Type | None | 0.005 - 0.030[9] | - |
| Mutant Strain 1 | K103N | > 1.0 | > 33-200 |
| Mutant Strain 2 | Y181C | > 1.0 | > 33-200 |
| Mutant Strain 3 | V106A | Variable | Variable |
| Mutant Strain 4 | P236L | Variable | Variable |
| Mutant Strain 5 | K101E | 0.537[10] | ~18-107 |
Fold change is calculated relative to the wild-type IC50. Data compiled from multiple sources may show ranges.
Table 2: Comparative In Vitro Activity of NNRTIs Against Resistant HIV-1 Strains
| Mutation | Delavirdine | Nevirapine | Efavirenz | Etravirine |
| K103N | High-level resistance[4][11] | High-level resistance[8] | High-level resistance (20-fold)[8][12] | Susceptible |
| Y181C | High-level resistance[4][13] | High-level resistance[8] | Low-level resistance (~2-fold)[8] | Susceptible |
| L100I | Strong loss of activity[14] | Strong loss of activity[14] | Strong loss of activity[14] | Intermediate resistance |
| V179D | Strong loss of activity[14] | Strong loss of activity[14] | Strong loss of activity[14] | Susceptible |
| P236L | Resistance[4] | Hypersusceptible[4] | Hypersusceptible[4] | Not widely reported |
This table provides a qualitative comparison of resistance profiles. "High-level resistance" indicates a significant increase in IC50, rendering the drug likely ineffective clinically.
Experimental Protocols
The validation of in vitro activity against HIV-1 strains is typically conducted using cell-based phenotypic assays. The following is a generalized protocol for such an experiment.
Protocol: HIV-1 Drug Susceptibility Assay (Cell-Based)
-
Cell Culture: Maintain a susceptible host cell line (e.g., MT-2, TZM-bl, or peripheral blood mononuclear cells - PBMCs) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Virus Stocks: Prepare and titrate high-titer stocks of wild-type and NNRTI-resistant HIV-1 strains. The infectious titer (e.g., TCID50/mL) must be determined to ensure a consistent multiplicity of infection (MOI) for each experiment.
-
Drug Preparation: Prepare serial dilutions of Delavirdine and other comparator NNRTIs in culture medium. A wide range of concentrations should be tested to generate a complete dose-response curve.
-
Infection:
-
Plate the host cells at a predetermined density in a 96-well plate.
-
Add the serially diluted drug solutions to the wells.
-
Infect the cells with a standardized amount of the respective HIV-1 strain (wild-type or mutant).
-
Include control wells with no drug (virus control) and no virus (cell control).
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 3-7 days to allow for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication using an appropriate endpoint. Common methods include:
-
p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
Reverse Transcriptase Assay: Measure the activity of reverse transcriptase in the supernatant.
-
Reporter Gene Assay: Use engineered cell lines (e.g., TZM-bl) that express a reporter gene (e.g., luciferase or β-galactosidase) upon HIV-1 infection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control.
-
Plot the percentage of inhibition against the drug concentration (log scale).
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
The fold-change in resistance is calculated by dividing the IC50 for the mutant strain by the IC50 for the wild-type strain.
-
Experimental workflow for in vitro HIV-1 drug susceptibility testing.
Conclusion
The in vitro data demonstrate that while Delavirdine is active against wild-type HIV-1, its efficacy is severely compromised by the presence of common NNRTI resistance mutations, particularly K103N and Y181C.[4] This high level of cross-resistance with first-generation NNRTIs like nevirapine has limited its clinical utility, especially in second-line and salvage therapies.[15][16] Newer generation NNRTIs, such as etravirine, were specifically designed to be more resilient to these mutations.[17]
The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers investigating HIV-1 drug resistance and for those involved in the discovery and development of novel antiretroviral agents. Understanding the resistance profile of existing drugs like Delavirdine is fundamental to designing more robust and durable therapeutic strategies against HIV-1.
References
- 1. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. iasusa.org [iasusa.org]
- 12. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV-1 drug susceptibilities and reverse transcriptase mutations in patients receiving combination therapy with didanosine and delavirdine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 16. Delavirdine - Wikipedia [en.wikipedia.org]
- 17. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Delavirdine Mesylate Resistance: Genotypic and Phenotypic Correlates
Delavirdine Mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT), a crucial enzyme in the viral replication cycle.[1][2] It binds to a hydrophobic pocket near the active site of the RT, disrupting its function and halting the conversion of viral RNA to DNA.[3][4] However, the clinical efficacy of Delavirdine, as with other NNRTIs, can be compromised by the emergence of drug-resistant viral strains.[5] Understanding the genetic basis of this resistance and its impact on drug susceptibility is paramount for effective HIV-1 management.
Genotypic Correlates of Delavirdine Resistance
Resistance to Delavirdine is primarily associated with specific amino acid substitutions, or mutations, within the NNRTI binding pocket of the reverse transcriptase enzyme. These mutations are selected for under the pressure of the drug and can significantly reduce its binding affinity.
Several key mutations have been identified that confer resistance to Delavirdine and other NNRTIs:
-
K103N: This is one of the most common NNRTI resistance mutations. It confers cross-resistance to a range of NNRTIs, including Delavirdine, nevirapine, and efavirenz.[6][7]
-
Y181C: Another prevalent mutation, Y181C also leads to broad cross-resistance among the first-generation NNRTIs.[3][6]
-
P236L: This mutation is more specifically associated with Delavirdine resistance.[6][8] Interestingly, the P236L mutation can sometimes lead to hypersensitivity, or increased susceptibility, to other NNRTIs like nevirapine and efavirenz.[3][6]
-
Other Associated Mutations: Additional mutations such as A98G, L100I, K101E/P, V106A/M, V108I, Y188C/H/L, G190A/S, and M230L are also implicated in NNRTI resistance and can contribute to reduced susceptibility to Delavirdine, often in combination with other primary mutations.[9][10]
Phenotypic Correlates: Quantifying Resistance
The genetic mutations described above result in a phenotypic change: a measurable decrease in the virus's susceptibility to the drug. This is quantified as the "fold change" in the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%.[11] A higher fold change indicates greater resistance.
The table below summarizes the typical fold changes in susceptibility to Delavirdine and other NNRTIs conferred by key resistance mutations.
| Mutation | Delavirdine (DLV) Fold Change | Nevirapine (NVP) Fold Change | Efavirenz (EFV) Fold Change | Rilpivirine (RPV) Fold Change | Etravirine (ETR) Fold Change | Doravirine (DOR) Fold Change |
| K103N | >20 | >20 | ~20 | <2 | <2 | ~2 |
| Y181C | >20 | >20 | ~2 | >20 | ~5 | <2 |
| P236L | High-level (>50) | ~4 (or hypersensitive) | <2 (or hypersensitive) | <2 | <2 | <2 |
| G190A | >20 | >20 | ~6 | >20 | ~5 | <2 |
| L100I | >20 | >20 | >20 | >20 | ~5 | ~2 |
Note: Fold change values are approximate and can vary depending on the viral background and the presence of other mutations. Data compiled from multiple sources.[8][10][12][13]
Cross-Resistance Among NNRTIs
A significant challenge in NNRTI therapy is the high degree of cross-resistance.[1] Mutations like K103N and Y181C, often selected during Delavirdine therapy, can render other first-generation NNRTIs like nevirapine and efavirenz ineffective.[6][7] Newer generation NNRTIs, such as etravirine and rilpivirine, were designed to have a higher genetic barrier to resistance and may retain activity against viruses with some of these common mutations.[9] Doravirine, another newer NNRTI, also shows a favorable resistance profile against many common NNRTI-resistant strains.[12][13]
Experimental Methodologies
The data presented in this guide are derived from standardized genotypic and phenotypic resistance assays.
Genotypic Resistance Testing
Genotypic assays identify resistance-associated mutations in the viral genes encoding the drug targets, such as reverse transcriptase for NNRTIs.
Protocol: Sanger Sequencing of HIV-1 Reverse Transcriptase
-
RNA Extraction: Viral RNA is extracted from a patient's plasma sample using a commercial kit (e.g., MagMAX Viral/Pathogen Nucleic Acid Isolation Kit).[14]
-
Reverse Transcription and PCR (RT-PCR): The extracted RNA is reverse transcribed into complementary DNA (cDNA). A specific region of the pol gene, which includes the reverse transcriptase coding sequence, is then amplified using polymerase chain reaction (PCR). This often involves a nested PCR approach for increased sensitivity and specificity.[14]
-
Sequencing: The amplified PCR product is purified and then sequenced using the Sanger dideoxy method. This determines the precise nucleotide sequence of the viral gene.[14][15]
-
Data Analysis: The obtained sequence is compared to a wild-type reference sequence (e.g., HXB2). Specialized software identifies mutations by detecting differences from the reference. The identified mutations are then cross-referenced with databases (e.g., Stanford HIV Drug Resistance Database) to predict drug susceptibility.[16]
Phenotypic Resistance Testing
Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.[17]
Protocol: Recombinant Virus Phenotypic Assay (e.g., PhenoSense)
-
Sample Preparation: The reverse transcriptase and protease coding regions are amplified from patient-derived viral RNA.[18]
-
Vector Construction: These amplified genetic segments are inserted into a standardized, replication-defective HIV-1 vector that contains a reporter gene, such as luciferase.[18]
-
Virus Production: The resulting recombinant vectors are transfected into a producer cell line, leading to the generation of virus particles that contain the patient's reverse transcriptase.[18]
-
Infection and Drug Susceptibility: Target cells are infected with the recombinant virus in the presence of serial dilutions of Delavirdine and other NNRTIs. A control infection is performed with a wild-type reference virus.[11][18]
-
Readout and Analysis: After a single round of replication, the expression of the reporter gene (e.g., luciferase activity) is measured. The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient-derived virus and the reference virus. The fold change in resistance is determined by dividing the IC50 of the patient virus by the IC50 of the reference virus.[19]
Visualizing Resistance and Experimental Workflows
dot
Caption: Mechanism of Delavirdine resistance in HIV-1 Reverse Transcriptase.
dot
Caption: A typical experimental workflow for phenotypic HIV drug susceptibility assays.
References
- 1. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 2. Delaviridine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. journals.asm.org [journals.asm.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Rescriptor (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. HIV Drug Resistance Database [hivdb.stanford.edu]
- 9. Non-nucleoside reverse transcriptase inhibitor (NNRTI) cross-resistance: implications for preclinical evaluation of novel NNRTIs and clinical genotypic resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 12. Impact of HIV-1 Resistance-Associated Mutations on Susceptibility to Doravirine: Analysis of Real-World Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 16. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 18. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
Assessing the Hypersensitivity to Other NNRTIs Conferred by the P236L Delavirdine Resistance Mutation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance in HIV-1 is a significant challenge in antiretroviral therapy. Understanding the complex interplay between specific mutations and susceptibility to different drugs is crucial for developing effective treatment strategies. This guide provides a comparative analysis of the hypersensitivity to various non-nucleoside reverse transcriptase inhibitors (NNRTIs) conferred by the P236L mutation, which is primarily associated with resistance to Delavirdine.
Executive Summary
The P236L mutation in the HIV-1 reverse transcriptase (RT) is selected for under pressure from the NNRTI Delavirdine, conferring high-level resistance to this specific drug. However, a notable characteristic of the P236L mutation is its tendency to not induce broad cross-resistance to other NNRTIs. In fact, evidence suggests that this mutation can lead to hypersensitivity, or increased susceptibility, to other drugs within the same class. This guide summarizes the available quantitative data on the fold change in susceptibility for a range of NNRTIs in the presence of the P236L mutation, provides detailed experimental methodologies for assessing these effects, and visually represents the key experimental workflows and molecular interactions.
Data Presentation: NNRTI Susceptibility Profile of the P236L Mutant
The following table summarizes the fold change in susceptibility of HIV-1 variants harboring the P236L mutation to a panel of NNRTIs. The fold change is calculated relative to the wild-type virus, where a value greater than 1 indicates resistance, a value of 1 indicates no change, and a value less than 1 indicates increased susceptibility (hypersensitivity).
| Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Fold Change in Susceptibility (P236L Mutant) | Interpretation |
| Delavirdine (DLV) | High-level resistance | Selected for by DLV treatment |
| Nevirapine (NVP) | ~4.0 | Reduced Susceptibility |
| Efavirenz (EFV) | Data not consistently available; reports suggest no significant reduction in susceptibility. | Likely Susceptible |
| Etravirine (ETR) | Data not consistently available; reports suggest no significant reduction in susceptibility. | Likely Susceptible |
| Rilpivirine (RPV) | Data not consistently available; reports suggest no significant reduction in susceptibility. | Likely Susceptible |
| Doravirine (DOR) | 2.8[1] | Susceptible |
Note: While the term "hypersensitivity" is used in the literature to describe the effect of P236L on other NNRTIs, specific fold-change values demonstrating this phenomenon (typically <1.0) are not consistently reported across all studies for Efavirenz, Etravirine, and Rilpivirine. A fold change of less than 0.4 is considered a more stringent definition of hypersusceptibility. The available data strongly indicates a lack of cross-resistance to these compounds.
Experimental Protocols
The assessment of NNRTI susceptibility in the context of the P236L mutation involves two key experimental procedures: the generation of the mutant virus through site-directed mutagenesis and the subsequent phenotypic analysis of drug susceptibility.
Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase (P236L)
This protocol describes the generation of an HIV-1 proviral DNA clone containing the P236L mutation in the reverse transcriptase gene, using a wild-type clone such as pNL4-3 as a template.
Materials:
-
Wild-type HIV-1 proviral DNA (e.g., pNL4-3)
-
Mutagenic primers for P236L (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design forward and reverse mutagenic primers that anneal to the region of the reverse transcriptase gene encoding proline at position 236. The primers should contain a mismatch to change the proline codon (CCA, CCT, CCC, or CCG) to a leucine codon (CTA, CTT, CTC, CTG, TTA, or TTG).
-
PCR Amplification: Perform a PCR reaction using the wild-type proviral DNA as a template and the mutagenic primers. The reaction should be optimized for the high-fidelity polymerase and the specific plasmid size. A typical thermal cycling program would include an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
DpnI Digestion: Following PCR, digest the reaction mixture with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which corresponds to the parental, non-mutated plasmid DNA isolated from E. coli. The newly synthesized, mutated DNA is unmethylated and remains intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates and incubate overnight. Isolate plasmid DNA from individual colonies and sequence the reverse transcriptase gene to confirm the presence of the P236L mutation and the absence of any other unintended mutations.
Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)
This protocol outlines a method for determining the susceptibility of the P236L mutant virus to various NNRTIs using a recombinant virus assay, such as the PhenoSense HIV assay.
Materials:
-
P236L mutant and wild-type HIV-1 proviral DNA clones
-
HEK293T cells (or other suitable packaging cell line)
-
Transfection reagent
-
Target cells (e.g., MT-2 cells or TZM-bl cells)
-
NNRTIs (Delavirdine, Nevirapine, Efavirenz, Etravirine, Rilpivirine, Doravirine) at various concentrations
-
Luciferase assay reagent (if using a luciferase reporter system)
-
p24 antigen ELISA kit
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the P236L mutant or wild-type proviral DNA and a VSV-G expression vector to produce pseudotyped viral particles.
-
Virus Harvest and Quantification: After 48-72 hours, harvest the cell culture supernatant containing the viral particles. Determine the virus titer, for example, by measuring the p24 antigen concentration using an ELISA.
-
Susceptibility Assay:
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of each NNRTI in cell culture medium.
-
Add the diluted NNRTIs to the wells.
-
Infect the cells with a standardized amount of the P236L mutant or wild-type virus.
-
Include control wells with no drug and no virus.
-
-
Readout: After a defined incubation period (e.g., 48-72 hours), measure the extent of viral replication. This can be done by quantifying luciferase activity if using a reporter cell line, or by measuring p24 antigen levels in the supernatant.
-
Data Analysis:
-
For each drug, plot the percentage of viral inhibition against the drug concentration.
-
Calculate the 50% inhibitory concentration (IC50) for both the mutant and wild-type viruses.
-
The fold change in susceptibility is determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.
-
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and the conceptual interaction between the P236L mutation and different NNRTIs.
Caption: Workflow for assessing NNRTI hypersensitivity.
Caption: P236L mutation's impact on NNRTI binding.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Delavirdine Mesylate
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides essential safety protocols and logistical guidance for the handling and disposal of Delavirdine Mesylate. Adherence to these procedures is critical to ensure the safety of all personnel working with this compound. This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3] While a valuable therapeutic agent, it is also classified as hazardous, necessitating stringent safety measures. This guide will serve as a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step instructions to directly address operational questions.
Hazard Identification and Safety Summary
This compound poses several health risks upon exposure. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[4] The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | GHS07 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound to minimize exposure risk. The following PPE is required:
-
Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves that meet the ASTM D6978 standard are required.[5][6] The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff.[6] Gloves must be changed regularly, at least hourly, or immediately if they become contaminated, torn, or punctured.[6]
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[5][6] Gowns made of polyethylene-coated polypropylene or other laminate materials are recommended.[5]
-
Eye and Face Protection: Use of a full-face shield is strongly recommended to protect against splashes.[7] At a minimum, chemical splash goggles must be worn.[5][8]
-
Respiratory Protection: In situations where there is a risk of generating airborne particles (e.g., weighing, reconstituting powders, or cleaning spills), a NIOSH-certified N95 or higher-level respirator is required.[7] All personnel requiring respiratory protection must be fit-tested and trained in its proper use.
-
Head and Shoe Covers: Disposable head and hair coverings, as well as shoe covers, are necessary to prevent contamination of personal clothing and the surrounding environment.[5]
Operational Plan for Safe Handling
The following step-by-step procedures must be followed for all operations involving this compound:
1. Preparation and Engineering Controls:
-
All handling of this compound powder must be conducted within a certified chemical fume hood, biological safety cabinet (BSC), or other containment primary engineering control (C-PEC).[8][9]
-
Ensure the work area is clean and free of clutter.
-
Place a plastic-backed absorbent pad on the work surface to contain any potential spills.[8]
2. Donning PPE:
-
Don shoe covers, head/hair covers, and the inner pair of gloves.
-
Don the protective gown, ensuring complete coverage.
-
Don the outer pair of gloves, making sure they overlap the gown cuffs.
-
Don eye and face protection, followed by respiratory protection if required.
3. Handling the Compound:
-
Carefully unpack the container within the designated containment area.
-
When weighing the powder, use gentle movements to minimize dust generation.
-
For reconstitution, slowly add the diluent to the powder to avoid splashing.
-
All containers holding this compound must be clearly labeled with the chemical identity and appropriate hazard warnings.[8]
4. Doffing PPE:
-
Remove PPE in a manner that prevents self-contamination.
-
Remove the outer pair of gloves first.
-
Remove the gown, turning it inside out as it is removed.
-
Remove shoe covers and head/hair covers.
-
Remove eye and face protection and the inner pair of gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[6][8]
Emergency Procedures
Spill Management:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including respiratory protection.
-
Contain: Cover the spill with absorbent material, working from the outside in.
-
Clean: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate deactivating agent, followed by a rinse with water.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[9]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
All exposure incidents must be reported to the appropriate institutional safety officer.[8]
Disposal Plan
All waste generated from the handling of this compound is considered hazardous waste.
-
Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers, etc.) must be placed in a clearly labeled hazardous waste container.[8]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
-
Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[4]
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. gskpro.com [gskpro.com]
- 2. drugs.com [drugs.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. osha.gov [osha.gov]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. safety.duke.edu [safety.duke.edu]
- 9. labeling.pfizer.com [labeling.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
